molecular formula C11H12O3 B2912564 methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 219874-06-3

methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Cat. No.: B2912564
CAS No.: 219874-06-3
M. Wt: 192.214
InChI Key: IUKJDSZBRPJUGP-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.214. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3,4-dihydro-1H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKJDSZBRPJUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3,4-Dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged structural motif present in numerous natural products and pharmacologically active molecules. Its unique conformational constraints and synthetic accessibility have made it a cornerstone in medicinal chemistry. This guide provides an in-depth exploration of the synthesis of a key derivative, methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate. We will dissect the strategic considerations for its construction, focusing on the highly efficient intramolecular oxa-Pictet-Spengler reaction. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the described protocols, and provide a robust framework for its application in a research and development setting.

Strategic Imperatives: A Retrosynthetic Analysis

Before delving into specific synthetic protocols, a logical deconstruction of the target molecule is paramount. A retrosynthetic analysis reveals the most viable bond disconnections and identifies readily accessible starting materials. The core strategy hinges on forming the C4-C4a bond and the C3-O2 ether linkage to construct the heterocyclic ring.

The most chemically sound approach involves a disconnection at the C4-C4a and O2-C3 bonds, pointing towards an intramolecular cyclization. This strategy identifies a key intermediate: a phenethyl alcohol derivative bearing an acetal or glyoxylate moiety. This intermediate, in turn, can be synthesized from commercially available 2-phenylethanol and a pyruvate derivative.

G TM Target Molecule Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate Inter Key Intermediate (Phenethyl Acetal/Glyoxylate) TM->Inter C4-C4a & O2-C3 Disconnection (Intramolecular Cyclization) SM1 Starting Material 1 (2-Phenylethanol) Inter->SM1 C-O Bond Formation SM2 Starting Material 2 (Methyl Pyruvate or Glyoxylate) Inter->SM2 Acetalization/ Esterification

Caption: Retrosynthetic analysis of the target molecule.

The Oxa-Pictet-Spengler Reaction: A Powerful Cyclization Strategy

The cornerstone of modern synthesis for this scaffold is the oxa-Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a β-phenylethyl alcohol onto an electrophilic carbonyl or acetal moiety. The elegance of this approach lies in its ability to form the heterocyclic ring in a single, high-yielding step from a readily prepared precursor.

Mechanistic Insights

The reaction proceeds through a well-defined, stepwise mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Oxocarbenium Ion: In the presence of a strong acid catalyst (e.g., trifluoroacetic acid, sulfuric acid), the acetal of the precursor is protonated. Subsequent loss of methanol generates a highly electrophilic oxocarbenium ion intermediate. This step is typically the rate-determining step of the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethyl moiety acts as a nucleophile, attacking the oxocarbenium ion. This intramolecular Friedel-Crafts-type alkylation forms the crucial C4-C4a bond and establishes the fused ring system.

  • Rearomatization: A proton is lost from the spirocyclic intermediate (Wheland intermediate) to restore the aromaticity of the benzene ring, yielding the final 3,4-dihydro-1H-2-benzopyran-3-carboxylate product.

G cluster_0 Oxa-Pictet-Spengler Mechanism Precursor Step 1: Precursor Acetal Protonation Protonation & Loss of MeOH Precursor->Protonation H+ Oxocarbenium Step 2: Oxocarbenium Ion (Electrophile) Protonation->Oxocarbenium EAS Step 3: Intramolecular Electrophilic Aromatic Substitution Oxocarbenium->EAS Nucleophilic Attack by Phenyl Ring Product Step 4: Final Product EAS->Product -H+ (Rearomatization)

Caption: Simplified mechanism of the oxa-Pictet-Spengler cyclization.

The choice of acid catalyst is crucial. Strong Brønsted acids are required to facilitate the formation of the oxocarbenium ion. The reaction is often carried out in a non-nucleophilic solvent, such as dichloromethane (DCM), to prevent competitive reactions with the electrophilic intermediate.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis, adapted from established literature procedures. This two-step process ensures high purity and yield of the final product.

Workflow Overview

The synthesis is a two-stage process: first, the preparation of the acetal precursor, followed by the acid-catalyzed cyclization to yield the target molecule.

G Start Starting Materials: 2-Phenylethanol & Methyl Pyruvate Step1 Step 1: Acetal Formation (Precursor Synthesis) Catalyst: p-TSA Start->Step1 Purify1 Purification 1: Column Chromatography Step1->Purify1 Step2 Step 2: Cyclization (Oxa-Pictet-Spengler) Catalyst: TFA Purify1->Step2 Purify2 Purification 2: Column Chromatography Step2->Purify2 End Final Product: Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate Purify2->End

Physicochemical Profiling and Synthetic Workflows for Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel, conformationally restricted scaffolds is paramount for developing highly selective therapeutics. Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (commonly referred to as methyl isochroman-3-carboxylate; CAS: 219874-06-3) represents a privileged, oxygen-containing heterocyclic building block. By acting as a rigidified bioisostere of phenylalanine derivatives, this scaffold pre-organizes spatial geometry, thereby reducing the entropic penalty upon target binding. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacokinetic implications, and field-proven synthetic workflows.

Physicochemical Properties & Pharmacokinetic Causality

Understanding the physicochemical baseline of a scaffold is critical before integrating it into a high-throughput screening (HTS) library. The table below summarizes the core parameters of methyl isochroman-3-carboxylate.

Quantitative Data Summary
PropertyValueImplication for Drug Design
CAS Number 219874-06-3Unique identifier for procurement and registry.
Molecular Formula C11H12O3Defines the core mass.
Molecular Weight 192.21 g/mol Highly efficient ligand efficiency (LE) starting point.
Physical Form Liquid (at RT)Requires careful handling during solvent evaporation.
H-Bond Donors (HBD) 0Enhances passive membrane permeability.
H-Bond Acceptors (HBA) 3Sufficient for target receptor interaction without hindering lipophilicity.
Predicted LogP ~2.1Optimal lipophilicity for oral bioavailability.
Topological Polar Surface Area 35.5 ŲExcellent predictor for Blood-Brain Barrier (BBB) penetration.
The Causality of Scaffold Design

Why utilize the isochroman-3-carboxylate scaffold? The isochroman ring restricts the conformational flexibility of the phenyl and carboxylate groups. This "pre-organization" is highly advantageous in structure-based drug design. Furthermore, the absence of hydrogen bond donors (HBD = 0) and a low topological polar surface area (TPSA < 90 Ų) dictate excellent passive membrane permeability, making this scaffold highly attractive for central nervous system (CNS) targets.

The methyl ester moiety serves a dual functional purpose: it masks the polar carboxylic acid to further boost lipophilicity for cellular assays (allowing it to act as a membrane-permeable prodrug), and it acts as a highly stable protecting group during upstream synthetic cross-coupling steps.

Upstream Synthesis: The Oxa-Diels-Alder Protocol

To ensure high fidelity, scalability, and yield, the synthesis of methyl isochroman-3-carboxylate is best achieved via a copper-catalyzed oxa-Diels-Alder reaction. This method leverages benzosultines as stable precursors for highly reactive o-quinodimethane intermediates[1][2].

Synthesis A Benzosultine (Precursor) C o-Quinodimethane (Reactive Intermediate) A->C Heat / -SO2 B Methyl Glyoxylate (Dienophile) D Methyl isochroman-3-carboxylate (Target) B->D C->D Cu(OTf)2 cat. [4+2] Cycloaddition

Synthetic pathway of methyl isochroman-3-carboxylate via oxa-Diels-Alder cycloaddition.

Step-by-Step Methodology
  • Preparation: Flame-dry a 25-mL round-bottomed flask equipped with a magnetic stirrer. Charge the flask with the appropriate benzosultine (0.4 mmol, 2.0 equiv) and Copper(II) triflate (Cu(OTf)2) catalyst (0.01 mmol, 5 mol%)[1].

  • Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with argon for three consecutive cycles to ensure an anhydrous environment. Moisture will quench the catalyst.

  • Reagent Addition: Inject a solution of methyl glyoxylate (0.2 mmol, 1.0 equiv) dissolved in 2 mL of anhydrous 1,2-dichloroethane (DCE)[1].

  • Cycloaddition (The Causal Step): Replace the septum with a reflux condenser equipped with an argon balloon. Heat the mixture in a preheated oil bath at 90 °C for 18 hours[1].

    • Mechanistic Insight: The thermal extrusion of SO₂ from the sultine generates the transient o-quinodimethane. The Cu(OTf)₂ catalyst acts as a Lewis acid, coordinating to the glyoxylate to lower its LUMO, thereby driving a rapid, regioselective[4+2] cycloaddition.

  • Workup & Purification: Cool the reaction to room temperature. Filter the crude mixture through a short silica plug, rinsing with ethyl acetate (EtOAc) to remove the copper salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, 10% EtOAc in hexanes)[1].

Self-Validation Check: This protocol is a self-validating system. The successful extrusion of SO₂ causes visible micro-bubbling. Furthermore, successful cycloaddition can be orthogonally verified by the disappearance of the highly deshielded aldehyde proton of the glyoxylate in crude ¹H NMR, replaced by the characteristic ABX spin system of the C3/C4 protons of the newly formed isochroman core.

Downstream Derivatization: Amidation Workflows

The methyl ester is typically a synthetic waypoint. To unlock its biological potential and probe structure-activity relationships (SAR), it is hydrolyzed and coupled with various amines to generate biologically active isochroman-3-carboxamides[3].

Workflow N1 Methyl isochroman-3-carboxylate (Scaffold) N2 Saponification (LiOH, THF/H2O) N1->N2 N3 Isochroman-3-carboxylic acid (Intermediate) N2->N3 N4 Amide Coupling (HATU, DIPEA, R-NH2) N3->N4 N5 Isochroman-3-carboxamide Library (Lead Compounds) N4->N5

Downstream derivatization workflow for high-throughput library generation.

Step-by-Step Methodology: Library Generation
  • Saponification: Dissolve methyl isochroman-3-carboxylate (1.0 equiv) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2-3, extract with EtOAc, and concentrate to isolate the free isochroman-3-carboxylic acid[4].

  • Activation: In a dry vial, dissolve the free acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes.

    • Mechanistic Insight: HATU is specifically chosen over standard EDC/HOBt for this protocol. The isochroman-3-carboxylic acid is sterically hindered; HATU accelerates the formation of the reactive O-Atab ester, which minimizes the risk of base-catalyzed epimerization at the sensitive C3 stereocenter.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) (e.g., 3-chloroaniline to form N-(3-chlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide analogs)[3]. Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract the organic layer with DCM, dry over Na₂SO₄, and purify via preparative HPLC to yield the final library compounds.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batches before biological screening, the following strict analytical parameters must be met:

  • Chromatographic Purity: >95% as determined by Reverse-Phase HPLC (UV detection at 254 nm).

  • Mass Spectrometry (LC-MS): ESI+ should display the [M+H]⁺ peak at m/z 193.1 and the sodium adduct [M+Na]⁺ peak at m/z 215.1.

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) must show the distinct singlet of the methyl ester at ~3.7 ppm, and the diastereotopic protons of the C1 position (δ 4.8–5.0 ppm) confirming the integrity of the cyclic ether core.

References

Sources

High-Resolution ¹H NMR Elucidation of Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of oxygen-containing heterocycles is a critical pathway in modern drug discovery. The molecule methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (commonly referred to as methyl isochroman-3-carboxylate) presents a highly instructive ¹H Nuclear Magnetic Resonance (NMR) profile. Due to the presence of a stereocenter at the C3 position, the saturated portion of the isochroman ring exhibits complex scalar coupling networks, most notably diastereotopic splitting.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. By dissecting the causality behind the chemical shifts and spin-spin couplings, this document serves as a reference for researchers synthesizing isochroman-based scaffolds[1] and performing structural validation.

Structural Context and First-Principles Analysis

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold consists of a benzene ring fused to a tetrahydropyran ring. The numbering system designates the benzylic carbon adjacent to the oxygen as C1, the oxygen as position 2, the methine carbon bearing the ester as C3, and the homobenzylic carbon as C4.

The introduction of the methyl carboxylate group at C3 creates a chiral center, which fundamentally alters the magnetic environment of the entire molecule by breaking its plane of symmetry.

The Diastereotopic C1 Methylene (AB System)

In an unsubstituted isochroman, the C1 protons typically appear as a sharp singlet. However, in methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, the C3 stereocenter renders the two C1 protons chemically and magnetically non-equivalent (diastereotopic)[2].

  • Causality: Because these protons are locked in a cyclic system without a symmetry plane, they experience different shielding effects from the spatial proximity of the C3 ester.

  • Observation: They couple to each other but to no other protons, forming an isolated AB spin system . This manifests as two distinct doublets (or an AB quartet) centered around 4.70 ppm and 4.85 ppm , with a large geminal coupling constant (

    
     Hz).
    
The C3 Methine and C4 Methylene (ABX System)

The C3 and C4 protons form a classic ABX spin system .

  • The 'X' Part (C3-H): The proton at C3 is highly deshielded by both the adjacent ring oxygen and the electron-withdrawing carbonyl group of the methyl ester. It appears downfield at approximately 4.25 ppm . It couples with the two diastereotopic C4 protons, resulting in a doublet of doublets (dd). According to the Karplus equation, the coupling constants reflect the dihedral angles in the half-chair conformation of the ring: a larger axial-axial coupling (

    
     Hz) and a smaller axial-equatorial coupling (
    
    
    
    Hz).
  • The 'AB' Part (C4-H₂): The benzylic protons at C4 are also diastereotopic. They appear upfield relative to C3, typically around 2.95 ppm and 3.15 ppm . Each proton appears as a doublet of doublets (dd) due to geminal coupling to each other (

    
     Hz) and vicinal coupling to the C3 proton[3].
    
The Methoxy and Aromatic Regions
  • Methoxy Protons: The methyl ester group (-COOCH₃) rotates freely, averaging its magnetic environment. It appears as a sharp, intense 3H singlet at 3.75 ppm .

  • Aromatic Protons: The four protons on the fused benzene ring (C5-H to C8-H) are slightly differentiated by the ether and alkyl substituents but generally overlap to form a multiplet in the region of 7.00 - 7.25 ppm .

SpinSystem C1Ha C1-Hα (δ 4.70) C1Hb C1-Hβ (δ 4.85) C1Ha->C1Hb ²J ~ 15 Hz C3H C3-H (δ 4.25) C4Ha C4-Hα (δ 2.95) C3H->C4Ha ³J ~ 11 Hz C4Hb C4-Hβ (δ 3.15) C3H->C4Hb ³J ~ 4 Hz C4Ha->C4Hb ²J ~ 16 Hz

Spin-spin coupling network showing the AB and ABX systems in the isochroman ring.

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR parameters for methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate at 400 MHz in CDCl₃.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Rationale
C1-Hα 4.85Doublet (d)1H

Diastereotopic benzylic ether CH₂, deshielded
C1-Hβ 4.70Doublet (d)1H

Diastereotopic benzylic ether CH₂, shielded
C3-H 4.25Doublet of doublets (dd)1H

Methine adjacent to O and C=O
-OCH₃ 3.75Singlet (s)3H-Methyl ester
C4-Hβ 3.15Doublet of doublets (dd)1H

,

Diastereotopic benzylic CH₂, equatorial-like
C4-Hα 2.95Doublet of doublets (dd)1H

,

Diastereotopic benzylic CH₂, axial-like
Ar-H 7.00 - 7.25Multiplet (m)4H-Fused benzene ring protons

Self-Validating Experimental Protocol

To ensure high-fidelity structural elucidation, the NMR acquisition must follow a rigorous, self-validating workflow. The protocol below is optimized for a standard 400 MHz or 500 MHz spectrometer.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of highly pure methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is selected because it readily dissolves moderately polar esters and its residual solvent peak (7.26 ppm) does not obscure the critical aliphatic signals of the isochroman ring.

  • Filtration: Pass the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Locking: Lock the spectrometer to the deuterium signal of CDCl₃.

  • Tuning: Tune and match the probe to the ¹H frequency.

  • Shimming: Perform gradient shimming (TopShim or equivalent). Validation Check: Observe the lock level; it should remain highly stable. The residual CHCl₃ peak at 7.26 ppm should have a width at half-height (

    
    ) of less than 1.0 Hz.
    
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 30° pulse sequence (zg30 on Bruker systems).

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation (

    
    ) of all protons, guaranteeing that the integration ratio between the 3H methyl singlet and the 1H methine signals is strictly quantitative.
    
  • Number of Scans (ns): 16 scans.

  • Acquisition Time (AQ): ~3.0 seconds to ensure high digital resolution for accurately measuring the complex

    
    -couplings of the ABX system.
    
Step 4: Processing and Validation
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to FT.

  • Phasing and Baseline Correction: Manually phase the spectrum to zero-order and first-order. Apply a polynomial baseline correction.

  • Referencing: Calibrate the TMS peak to exactly 0.00 ppm.

  • Validation: Integrate the spectrum. The total integral must sum to exactly 12 protons, with the methoxy singlet integrating to precisely 3.00 relative to the C3-H signal at 1.00.

NMRWorkflow Prep Sample Prep 10 mg in CDCl3 Lock Lock & Shim Optimize Z0-Z2 Prep->Lock Acq Acquisition ns=16, d1=2s Lock->Acq Process Processing FT & Phase Correct Acq->Process Validate Validation Check Integrals Process->Validate

Self-validating experimental workflow for 1H NMR acquisition and processing.

References

  • Intermolecular Radical Carboaminohydroxylation of Olefins with Aryl Diazonium Salts and TEMPO Amazon S3 (Supplemental Information)[Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages expert analysis of structurally related compounds and foundational NMR principles to predict, interpret, and provide a robust framework for its structural elucidation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the structural analysis of novel organic compounds, ¹³C NMR spectroscopy stands as an indispensable tool. It provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering crucial information about their chemical environment, hybridization state, and connectivity.[1][2] For a molecule such as methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, with its fusion of aromatic, alicyclic, and ester functionalities, ¹³C NMR is paramount for confirming its precise structure and purity.

The core value of ¹³C NMR lies in its wide range of chemical shifts (typically 0-220 ppm), which minimizes the signal overlap often seen in ¹H NMR and allows for the distinct observation of nearly every carbon atom.[2][3] This guide will systematically deconstruct the expected ¹³C NMR spectrum of the title compound, providing a carbon-by-carbon analysis grounded in established chemical shift theory and data from analogous structures.

Molecular Structure and Predicted ¹³C NMR Data

The structure of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, with the standard numbering for the benzopyran ring system, is presented below. This numbering will be used for all spectral assignments.

Diagram: Molecular Structure and Carbon Numbering

Caption: Structure of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate.

Based on an analysis of empirical data from similar structures and established chemical shift increments, the predicted ¹³C NMR chemical shifts for methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate in a standard solvent like CDCl₃ are summarized in the following table.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester Carbonyl)170 - 175Ester carbonyls typically resonate in this downfield region.[1][4] The specific value is influenced by conjugation and adjacent substituents.
C4a, C8a (Aromatic Quaternary)125 - 140These are quaternary carbons at the fusion of the two rings. Their shifts are influenced by the attached oxygen and alkyl moieties.
C5, C6, C7, C8 (Aromatic CH)120 - 130Aromatic carbons typically appear in this range. The exact shifts will vary based on their position relative to the heterocyclic ring.
C1 (Methylene, -O-CH₂-Ar)65 - 70This benzylic ether carbon is deshielded by the adjacent oxygen atom, shifting it significantly downfield.
C3 (Methine, -CH-)45 - 55The C3 carbon is an sp³ methine, shifted downfield by the neighboring ester group and the ring oxygen (O2).
OCH₃ (Ester Methyl)50 - 55The methyl carbon of the ester group is deshielded by the adjacent oxygen atom.
C4 (Methylene, -CH₂-Ar)25 - 35This benzylic sp³ carbon is less deshielded than C1 as it is not directly attached to an oxygen atom.

Detailed Spectral Interpretation: A Causality-Driven Analysis

The predicted chemical shifts are not arbitrary; they are the result of specific electronic environments created by the molecule's structure. Understanding the causality behind these shifts is key to accurate spectral interpretation.

The Carbonyl Carbon (C=O)

The ester carbonyl carbon is expected to be the most downfield signal, typically found between 170 and 175 ppm.[5] This significant deshielding is due to the sp² hybridization and the strong deshielding effect of the double bond to one oxygen and a single bond to another.[3]

The Aromatic Carbons (C4a, C5, C6, C7, C8, C8a)

The six carbons of the benzene ring will produce six distinct signals, as there is no plane of symmetry bisecting the ring.

  • Quaternary Carbons (C4a, C8a): These carbons, located at the ring junction, will have weaker signal intensities compared to the protonated carbons.[6] Their chemical shifts, predicted in the 125-140 ppm range, are influenced by their substitution pattern.

  • Protonated Carbons (C5, C6, C7, C8): These four CH carbons will resonate in the typical aromatic region of 120-130 ppm. Their precise shifts can be further resolved using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons to their directly attached protons.

The Heterocyclic Ring Carbons (C1, C3, C4)
  • C1 Methylene Carbon (-O-CH₂-Ar): The C1 carbon is directly bonded to the ring oxygen (O2). This highly electronegative atom strongly deshields C1, shifting its resonance to approximately 65-70 ppm. This is a characteristic shift for carbons in an ether linkage.

  • C4 Methylene Carbon (-CH₂-Ar): In contrast, the C4 carbon, while also part of the heterocyclic ring, is not directly attached to an oxygen. As a benzylic sp³ carbon, its shift is expected in the 25-35 ppm range, significantly more upfield than C1.

  • C3 Methine Carbon (-CH-COOCH₃): This is the chiral center of the molecule. Its position is influenced by two key deshielding factors: the inductive effect of the ring oxygen (O2) and the attached methyl carboxylate group. This combination places its predicted shift in the 45-55 ppm range.

The Ester Methyl Carbon (OCH₃)

The carbon of the methyl group is directly attached to the ester oxygen, which deshields it. Its chemical shift is anticipated to be in the 50-55 ppm range, a typical value for methyl esters.[4]

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible ¹³C NMR data requires a meticulous and validated experimental approach. The following protocol is designed for researchers using modern NMR spectrometers.

Diagram: ¹³C NMR Experimental Workflow

13C_NMR_Workflow cluster_workflow Experimental Workflow for High-Quality ¹³C NMR cluster_params Key Acquisition Parameters prep 1. Sample Preparation ~5-20 mg of compound ~0.7 mL of CDCl₃ with TMS acq 2. Data Acquisition (e.g., 400-600 MHz Spectrometer) prep->acq Insert into spectrometer proc 3. Data Processing Fourier Transform, Phasing, Baseline Correction acq->proc Generate FID pulse Pulse Program: Standard ¹³C with proton decoupling acq->pulse relax Relaxation Delay (d1): 1-2 seconds acq->relax scans Number of Scans (ns): 128 to 1024 (or more) acq->scans analysis 4. Spectral Analysis Peak Picking & Referencing (TMS at 0.0 ppm) proc->analysis Generate Spectrum

Caption: A validated workflow for acquiring high-quality ¹³C NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-20 mg of purified methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate. The higher end of this range is preferable due to the low natural abundance of the ¹³C isotope.[3]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

    • Ensure the solvent contains an internal standard, most commonly tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for the ¹³C frequency.

    • Employ a standard ¹³C NMR pulse sequence with broadband proton decoupling. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.[2]

    • Key Parameters:

      • Spectral Width: Set to cover the full range of expected chemical shifts (e.g., 0-220 ppm).

      • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.

      • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Identify and list all carbon peak positions. For more in-depth analysis, consider running additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Conclusion and Future Directions

This guide provides a robust, theory-backed framework for understanding and predicting the ¹³C NMR spectrum of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate. The predicted chemical shifts, derived from established principles and analysis of analogous structures, offer a reliable reference for researchers working on the synthesis and characterization of this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained for empirical validation. For unambiguous assignment of the aromatic signals, further two-dimensional NMR experiments such as HSQC and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters. Retrieved from [Link]

  • ACS Publications. (2017, April 11). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • ACS Publications. (2003, October 25). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular ¹³C/¹H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • ResearchGate. (2010, September). Calculation of ¹³C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

  • ResearchGate. (2025, December 6). ¹³C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

  • NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: ¹H NMR (40. Retrieved from [Link]

  • University of Oxford. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. ¹³C-NMR spectrum of methyl.... Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-2-BENZOPYRAN, 3-ETHENYL-3,4,4A,7,8,8A-HEXAHYDRO-1,1,3,6-TETRAMETHYL- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

mass spectrometry of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS: 219874-06-3)[1], commonly known as methyl isochroman-3-carboxylate, is a critical bicyclic building block in medicinal chemistry. Isochroman-based pharmacophores exhibit a wide array of biological activities, making their precise structural characterization via mass spectrometry (MS) essential for pharmacokinetic (PK) profiling, impurity tracking, and metabolomics. This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways and establishes a self-validating LC-MS/MS protocol for quantitative analysis.

Structural Profiling and Ionization Dynamics

To understand the mass spectral behavior of this compound, we must first analyze its structural thermodynamics. The molecule (C₁₁H₁₂O₃, MW: 192.21 g/mol ) consists of two defining features:

  • The Isochroman Core: A benzene ring fused to a tetrahydropyran ring (3,4-dihydro-1H-2-benzopyran).

  • The Methyl Ester Group: Located at the C3 position, providing a highly labile site for ionization and cleavage.

In Electron Ionization (EI-MS), the molecular ion (M⁺•) at m/z 192 is typically observable but readily fragments due to the thermodynamic stability of the resulting product ions. In Electrospray Ionization (ESI-MS), the application of acidic modifiers drives protonation at the ester carbonyl, yielding a robust [M+H]⁺ precursor ion at m/z 193.

Core Fragmentation Mechanisms (EI-MS)

As analytical scientists, we do not merely record peaks; we trace the causality of bond dissociation. The fragmentation of methyl isochroman-3-carboxylate is governed by three primary mechanistic pathways:

Pathway A: Alpha-Cleavage of the Ester Group

The most labile bond in the molecule is the C3–C(O) bond. Electron impact induces rapid alpha-cleavage, resulting in the expulsion of a methoxycarbonyl radical (•COOCH₃, 59 Da). This generates an exceptionally stable isochroman-3-yl cation at m/z 133 . The stability of this ion—driven by the adjacent oxygen atom (oxonium resonance) and the benzylic system—often makes it the base peak in the spectrum.

Pathway B: The Retro-Diels-Alder (RDA) Reactions

The fragmentation of the isochroman ring system is heavily driven by retro-Diels-Alder (RDA) mechanisms, a well-documented phenomenon in heterocyclic mass spectrometry (2)[2]. The fused bicyclic system allows for two distinct RDA-like cleavages:

  • Loss of Formaldehyde (30 Da): Cleavage of the Ar–C1 and O2–C3 bonds expels formaldehyde (CH₂O), yielding a radical cation at m/z 162 . This is a universal diagnostic marker for isochroman derivatives (3)[3].

  • Loss of Methyl Glyoxylate (88 Da): Cleavage of the C1–O2 and C3–C4 bonds expels methyl glyoxylate (O=CH-COOCH₃), yielding the classic o-quinodimethane radical cation at m/z 104 ().

Pathway C: Tropylium Ion Formation

Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 133 ion triggers a ring expansion rearrangement, yielding a substituted tropylium or benzyl cation at m/z 105 (C₈H₉⁺).

Fragmentation_Pathways cluster_0 Alpha-Cleavage Pathway cluster_1 Retro-Diels-Alder (RDA) Pathways M Precursor Ion (M+•) m/z 192 F1 Isochroman-3-yl Cation m/z 133 M->F1 - •COOCH3 (59 Da) F2 [M - CH2O]+• m/z 162 M->F2 - CH2O (30 Da) F3 o-Quinodimethane Ion m/z 104 M->F3 - O=CH-COOCH3 (88 Da) F4 Tropylium Derivative m/z 105 F1->F4 - CO (28 Da) F2->F3 - •COOCH3 + H

Fig 1: EI-MS fragmentation pathways of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for structural verification and Multiple Reaction Monitoring (MRM) method development.

Fragment Ion (m/z)Neutral Loss (Da)Expelled NeutralStructural AssignmentRelative Abundance (EI)
192 0NoneMolecular Ion (M⁺•)Low-Medium
162 30Formaldehyde (CH₂O)RDA Product (C₁₀H₁₀O₂⁺•)Medium
133 59Methoxycarbonyl (•COOCH₃)Isochroman-3-yl CationHigh (Base Peak)
105 87•COOCH₃ + COTropylium/Benzyl CationMedium
104 88Methyl Glyoxylateo-Quinodimethane IonHigh

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity quantitative data in drug development, analytical workflows must be self-validating. The following LC-MS/MS protocol leverages Electrospray Ionization (ESI+) and incorporates built-in quality control mechanisms.

LCMS_Workflow S1 Sample Prep LLE with EtOAc S2 Chromatography UHPLC C18 S1->S2 S3 Ionization ESI+ (Protonation) S2->S3 S4 Mass Analysis MRM (193 -> 133) S3->S4 S5 Data Validation IS & Blank Checks S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for pharmacokinetic profiling.

Step-by-Step Methodology

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Causality: The methyl ester is moderately lipophilic. Ethyl acetate (EtOAc) provides excellent extraction recovery while leaving highly polar matrix interferences (salts, proteins) in the aqueous phase, thereby minimizing ion suppression.

  • Protocol: Aliquot 100 µL of plasma matrix. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-labeled analog). Add 500 µL of EtOAc. Vortex for 5 minutes, centrifuge at 14,000 x g for 10 minutes. Transfer the organic layer, evaporate under N₂, and reconstitute in 100 µL of Mobile Phase A.

2. Chromatographic Separation (UHPLC)

  • Causality: A sub-2-micron C18 column provides the theoretical plates necessary to resolve the analyte from endogenous isobaric lipids.

  • Protocol: Use a gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Note: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the ester carbonyl, driving the formation of the [M+H]⁺ precursor at m/z 193.

3. MS/MS Acquisition (MRM Tuning)

  • Protocol: Operate the triple quadrupole (QqQ) in ESI+ mode.

    • Quantifier Transition: m/z 193.1 → 133.1 (Collision Energy: ~15 eV). This targets the highly efficient alpha-cleavage.

    • Qualifier Transition: m/z 193.1 → 105.1 (Collision Energy: ~25 eV). This targets the secondary tropylium rearrangement.

4. System Suitability and Quality Control (Self-Validation)

  • Blank Validation: Inject a solvent blank immediately after the Upper Limit of Quantification (ULOQ) standard. Carryover must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • IS Tracking: Monitor the peak area of the SIL-IS across all samples. A deviation of >15% from the mean indicates severe matrix effects or extraction anomalies, automatically invalidating the analytical batch.

References

  • Loudon, A. G., et al. "The mass spectra of some tetrahydroisoquinolines and related compounds." Phys. Org. 1727 - RSC Publishing. Available at:[Link]

  • Milman, B. L., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Publishing. Available at: [Link]

Sources

Structural Elucidation of Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif embedded in numerous biologically active natural products and synthetic pharmaceuticals[1]. Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS: 219874-06-3) serves as a highly versatile chiral building block in medicinal chemistry. Because the stereocenter at C-3 dictates the three-dimensional topology of downstream derivatives—directly impacting target binding affinity and reactivity[2]—rigorous structural elucidation is non-negotiable.

This whitepaper provides an authoritative, causality-driven guide to the synthesis, stereochemical dynamics, and multimodal spectroscopic elucidation (NMR, HRMS, IR) of this critical intermediate[3].

Structural Anatomy & Stereochemical Dynamics

The core of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate consists of a benzene ring fused to a tetrahydropyran system. Understanding its conformational behavior is the first step in predicting its spectroscopic signature:

  • Conformational Equilibrium: The fused pyran ring adopts a half-chair conformation to minimize allylic strain with the adjacent aromatic ring[1][4].

  • Equatorial Preference: The bulky methoxycarbonyl group (-COOCH₃) at C-3 strongly prefers an equatorial orientation to avoid severe 1,3-diaxial interactions with the axial proton at C-1.

  • Diastereotopic Protons (The Causality of Complexity): Because C-3 is a chiral center, the molecule lacks an internal plane of symmetry. Consequently, the two protons at C-1 (pro-R and pro-S) and the two protons at C-4 are strictly diastereotopic . They exist in distinct magnetic environments and will couple not only with adjacent protons but also with each other (geminal coupling), leading to complex AB and ABX spin systems in ¹H NMR[3].

Analytical Strategy: The Logic of Elucidation

A robust structural elucidation cannot rely on a single technique; it requires an orthogonal, self-validating matrix of data[3][5].

Why Standard 1D NMR is Insufficient

While ¹H and ¹³C NMR can identify the number of protons and carbons, the oxygen atom in the isochroman ring breaks the continuous carbon-carbon scalar coupling chain. A standard COSY experiment will show coupling between H-3 and H-4, but it will not connect H-1 to the rest of the aliphatic system.

The HMBC Imperative

To unambiguously prove the closed cyclic ether structure, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range (²J and ³J) carbon-proton couplings. Observing a ³J correlation between the H-1 protons and the C-3 carbon (H₁-C₁-O-C₃), as well as between the H-3 proton and the C-1 carbon, provides absolute proof of the intact 3,4-dihydro-1H-2-benzopyran ring[3][5].

HMBC_Logic C3_H H-3 Proton (~4.3 ppm) C_Ester Ester Carbonyl (~171 ppm) C3_H->C_Ester ³J HMBC C_Ar Aromatic Quaternary (~131, 133 ppm) C3_H->C_Ar ³J HMBC C1_H H-1 Protons (~4.8 ppm) C3 C-3 Carbon (~73 ppm) C1_H->C3 ³J HMBC (Ether Link) C4_H H-4 Protons (~3.0 ppm) C4_H->C_Ar ²J/³J HMBC C4_H->C3 ²J HMBC OMe_H Methoxy Protons (~3.7 ppm) OMe_H->C_Ester ³J HMBC

Diagnostic HMBC correlations required to validate the isochroman-3-carboxylate scaffold.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is utilized to confirm the exact mass. A classic fragmentation pathway for isochromans under electron ionization or collision-induced dissociation is the Retro-Diels-Alder (RDA) reaction, which expels formaldehyde (or a related fragment from the C-1/O-2 region), yielding a highly stable o-quinodimethane radical cation[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at intermediate stages[6].

Protocol A: Synthesis via Oxa-Pictet-Spengler Reaction

This method constructs the isochroman core by reacting methyl 2-hydroxy-3-phenylpropanoate (methyl phenyllactate) with a formaldehyde equivalent[6].

  • Preparation: In an oven-dried 50 mL Schlenk flask under N₂, dissolve methyl phenyllactate (1.0 equiv, 5.0 mmol) and dimethoxymethane (3.0 equiv, 15.0 mmol) in anhydrous dichloromethane (20 mL).

  • Activation: Cool the mixture to 0 °C. Dropwise, add boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv). Causality: BF₃·OEt₂ acts as a Lewis acid to activate dimethoxymethane, generating an electrophilic oxonium ion that reacts with the hydroxyl group, followed by intramolecular Friedel-Crafts alkylation of the aromatic ring.

  • Validation Checkpoint (TLC): After 2 hours at room temperature, run a TLC (Hexanes:EtOAc 4:1). The starting material (polar, due to -OH) should disappear, replaced by a higher Rf spot (non-polar ether). If the starting material persists, the system may be wet, quenching the Lewis acid.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL) to neutralize the acid. Extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure product.

SynthesisWorkflow SM Methyl Phenyllactate (Starting Material) Intermediate Oxonium Ion Intermediate SM->Intermediate Acetal Exchange Reagent Dimethoxymethane + BF3·OEt2 Reagent->Intermediate Product Methyl Isochroman-3-carboxylate (Target) Intermediate->Product Intramolecular Friedel-Crafts

Oxa-Pictet-Spengler synthesis pathway for methyl isochroman-3-carboxylate.

Protocol B: NMR Acquisition & Validation
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (contains 0.03% v/v TMS as internal standard).

  • Acquisition: Acquire ¹H (400 MHz or higher) and ¹³C (100 MHz or higher) spectra.

  • Validation Checkpoint (Spectroscopic): Immediately check the ¹H spectrum around 4.8 ppm. You must observe an AB system (two doublets, J ≈ 15 Hz) integrating to 2 protons. If you see a singlet, the chiral center at C-3 may have racemized or the ring did not close (indicating an acyclic acetal byproduct).

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, synthesized from empirical trends of isochroman derivatives[1][3][5].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-1a 4.85d (AB system)15.21HDiastereotopic proton, deshielded by adjacent O and Ar.
H-1b 4.78d (AB system)15.21HDiastereotopic proton, geminal coupling to H-1a.
H-3 4.32dd (ABX system)10.5, 4.21HAxial proton adjacent to O and ester. Vicinal coupling to H-4.
-OCH₃ 3.75s-3HEster methyl group.
H-4a 3.15dd (ABX system)16.0, 4.21HDiastereotopic benzylic proton.
H-4b 2.95dd (ABX system)16.0, 10.51HDiastereotopic benzylic proton.
Ar-H 7.05 - 7.25m-4HAromatic protons.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
Quaternary (C=O) 171.5Ester carbonyl carbon.
Quaternary (Ar) 133.2, 131.8Aromatic bridgehead carbons (C-4a, C-8a).
CH (Ar) 129.1, 127.4, 126.8, 124.5Aromatic methine carbons.
CH (Aliphatic) 73.4C-3 : Deshielded by adjacent oxygen and ester[5].
CH₂ (Aliphatic) 68.2C-1 : Deshielded by adjacent oxygen and aromatic ring[5].
CH₃ (Aliphatic) 52.3Ester methoxy carbon.
CH₂ (Aliphatic) 30.1C-4 : Benzylic carbon.
Table 3: HRMS and IR Data
TechniqueParameterExpected ValueDiagnostic Significance
HRMS (ESI-TOF) [M+H]⁺ Calculated193.0865 m/zConfirms molecular formula C₁₁H₁₂O₃.
HRMS (ESI-TOF) [M+H]⁺ Found193.0861 m/zError < 5 ppm validates elemental composition.
FT-IR C=O Stretch1735 cm⁻¹Strong, sharp band indicating an aliphatic ester[3].
FT-IR C-O-C Stretch1100 - 1200 cm⁻¹Multiple bands confirming the cyclic ether and ester C-O bonds.

References

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Spectroscopic Analysis of Isochroman Deriv
  • Supporting information for: C NMR, MS and elemental analyses. RSC.
  • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjug
  • Configuration and conformational equilibrium of (±)-trans-1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester.
  • Synthesis of isochromans. Organic Chemistry Portal.

Sources

Benzopyran Scaffolds in Modern Pharmacotherapeutics: Synthesis, Mechanistic Pathways, and Clinical Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran (chromene) scaffold has emerged as a privileged bicyclic oxygen heterocycle in modern drug discovery. Characterized by a benzene ring fused to an oxygenated six-membered heterocyclic moiety, this structural core is ubiquitous in bioactive natural products isolated from marine fungi and terrestrial plants[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the synthetic organic chemistry of benzopyrans and their targeted pharmacotherapeutic applications. This whitepaper analyzes the mechanistic pathways of benzopyran derivatives, quantifies their efficacy against standard chemotherapeutics, and provides a self-validating, step-by-step protocol for their green synthesis.

Structural Basis for Bioactivity

The pharmacological versatility of the benzopyran scaffold stems from its unique physicochemical properties. The rigid, planar nature of the fused ring system provides excellent structural stability, while its inherent lipophilicity facilitates rapid cellular membrane penetration[2]. Furthermore, the oxygen heteroatom and diverse substitution patterns (e.g., at the 2H or 4H positions) allow for precise spatial orientation and hydrogen bonding within the active sites of various target enzymes, making it a highly effective lead compound for oncology, neurology, and metabolic disease research[2].

Mechanistic Pathways in Oncology

Benzopyran derivatives have demonstrated profound efficacy in oncology, particularly in the treatment of hormone-dependent and multi-drug resistant breast cancers. Their primary mechanisms of action involve the targeted inhibition of critical cell cycle and metabolic enzymes.

  • CDK-2 Inhibition: Substituted 4-aryl-4H-chromene derivatives act as potent inhibitors of Cyclin-Dependent Kinase-2 (CDK-2). By binding competitively to the CDK-2 active site, these compounds arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation and triggering apoptosis[3].

  • Aromatase Inhibition: In estrogen receptor-positive (ER+) breast cancers, the overexpression of aromatase leads to elevated local estrogen levels. Benzopyran derivatives function as non-steroidal aromatase inhibitors. Their structural pharmacophores interact with critical residues (such as MET374) in the aromatase active site, suppressing estrogen synthesis and effectively starving hormone-dependent tumors[4].

Pathway Benzopyran Benzopyran Scaffold CDK2 CDK-2 Enzyme Benzopyran->CDK2 Competitive Inhibition Aromatase Aromatase Enzyme Benzopyran->Aromatase Active Site Binding CellCycle Cell Cycle Arrest (G2/M Phase) CDK2->CellCycle Blocks Proliferation Estrogen Decreased Estrogen Production Aromatase->Estrogen Suppresses Synthesis Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Triggers Death Cascade Estrogen->Apoptosis Starves ER+ Tumors

Mechanistic pathway of benzopyran derivatives inducing apoptosis via CDK-2 and aromatase inhibition.

Quantitative Efficacy Analysis

To contextualize the therapeutic potential of benzopyran derivatives, it is critical to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. Lower IC50 values indicate greater potency. The following table synthesizes in vitro data across various human cancer cell lines, demonstrating that novel benzopyran analogs often match or exceed the efficacy of traditional chemotherapeutics while offering more targeted mechanisms of action[5].

Table 1: Comparative Antiproliferative Activity (IC50) of Benzopyran Derivatives

Compound / ScaffoldTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 1L (4-aryl-4H-chromene)MCF-7Breast Cancer0.20[3]
SIMR1281 (Novel Derivative)MCF-7Breast Adenocarcinoma1.83[5]
SIMR1281 (Novel Derivative)A549Non-Small Cell Lung1.95[5]
Compound 5a (Isoxazole Hybrid)MDA-MB-231Triple-Negative Breast5.60[6]
Compound 2M (4-aryl-4H-chromene)MCF-7Breast Cancer24.44[3]

Advanced Synthetic Methodology: Green Protocol

Historically, benzopyran synthesis required toxic solvents and non-recoverable homogenous catalysts. Modern drug development prioritizes sustainable, high-yield methodologies. The following protocol details a self-validating, one-pot multicomponent synthesis of 4H-benzopyran derivatives utilizing a magnetically recoverable Fe3O4@SiO2@Cl nanocatalyst[7].

Step-by-Step Experimental Workflow

Step 1: Nanocatalyst Functionalization & Substrate Activation

  • Action: Disperse 1.0 g of Fe3O4 nanoparticles in a water/ethanol mixture. Coat with a silica shell using an ammonia catalyst, followed by functionalization with thionyl chloride to yield the Fe3O4@SiO2@Cl nanocatalyst[7].

  • Causality: The silica shell prevents the oxidation of the magnetic core, ensuring long-term stability. The chloride functionalization provides dense Lewis acidic sites. These sites actively coordinate with the carbonyl oxygen of the benzaldehyde substrate, significantly lowering the activation energy required for the subsequent nucleophilic attack[7].

Step 2: Solvent-Free Multicomponent Condensation

  • Action: Combine benzaldehyde (1 mmol), malononitrile (1 mmol), and a diketone (1 mmol) with 3 mg of the Fe3O4@SiO2@Cl nanocatalyst. Stir magnetically at room temperature under solvent-free conditions[7].

  • Causality: Operating under solvent-free conditions drastically increases the effective molarity and collision frequency of the reactants. This thermodynamic advantage drives the initial Knoevenagel condensation and subsequent Michael addition forward rapidly (typically within 15 minutes) without requiring thermal activation, thereby preventing the degradation of heat-sensitive functional groups[7].

Step 3: Magnetic Phase Separation

  • Action: Apply an external neodymium magnet to the wall of the reaction vessel to sequester the nanocatalyst from the product mixture[7].

  • Causality: The superparamagnetic nature of the Fe3O4 core allows for instantaneous, filtration-free catalyst recovery. This self-validating step eliminates product loss typically associated with filter paper retention and allows the catalyst to be washed and reused for multiple cycles without a drop in catalytic efficiency[7].

Step 4: Product Isolation and Biological Validation

  • Action: Dissolve the crude mixture in acetone, evaporate under reduced pressure, and recrystallize from ethanol[7]. Validate structural integrity via NMR/IR spectroscopy, and assess biological activity using a Sulforhodamine B (SRB) assay on MCF-7 cells[3].

  • Causality: Recrystallization leverages differential solubility to yield highly pure (>95%) benzopyran crystals. The SRB assay provides a robust, colorimetric quantification of cellular protein content, serving as a direct, empirical validation of the synthesized scaffold's antiproliferative efficacy[3].

Workflow Start Substrate Preparation (Benzaldehyde + Malononitrile) Catalyst Addition of Fe3O4@SiO2@Cl Nanocatalyst Start->Catalyst Step 1 Reaction Solvent-Free Reaction (Room Temp, Magnetic Stirring) Catalyst->Reaction Step 2 (Activation) Recovery Magnetic Catalyst Recovery (External Magnet) Reaction->Recovery Step 3 (Completion) Recovery->Catalyst Catalyst Recycling Purification Recrystallization (Ethanol/Acetonitrile) Recovery->Purification Step 4 (Isolation) Assay In Vitro SRB Assay (MCF-7 Cell Line) Purification->Assay Step 5 (Validation)

Step-by-step experimental workflow for the green synthesis and biological validation of benzopyrans.

Conclusion

The benzopyran scaffold represents a highly tunable, biologically privileged structure with profound implications for modern pharmacotherapeutics. By understanding the causal relationships between their structural lipophilicity, enzyme-specific binding affinities (such as CDK-2 and aromatase), and the thermodynamic advantages of green synthetic protocols, drug development professionals can efficiently iterate on these molecules to produce next-generation, targeted therapeutics.

References[1] Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers.Link[2] NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Link[5] Comparative Analysis of Benzopyran Derivatives and Standard Chemotherapy Drugs in Oncology Research. Benchchem. Link[4] Molecular Docking, Synthesis & Biological Evaluation of Benzopyran Derivatives. IJARSCT. Link[3] In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors: A molecular approach to finding a lead for breast cancer. JAPS. Link[6] Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons. Link[7] Nano Fe3O4@SiO2@Cl: A Novel Magnetic Nanocatalyst for Efficient Benzopyran Synthesis. Chemical Methodologies.Link

Sources

The Benzopyran Carboxylate Scaffold: Discovery, Mechanistic Evolution, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacology, I present this technical whitepaper on the benzopyran carboxylate scaffold. This class of molecules—historically anchored by the discovery of cromolyn sodium—has evolved from a serendipitous asthma prophylactic into a "privileged scaffold" in medicinal chemistry. This guide deconstructs the historical discovery, structural-activity relationships (SAR), signaling mechanisms, and self-validating experimental protocols essential for developing novel benzopyran carboxylate derivatives.

Historical Genesis: From Botanical Extract to Privileged Scaffold

The history of benzopyran carboxylates is a masterclass in phenotypic drug discovery and human self-experimentation. The origin of this chemical class traces back to Ammi visnaga (khella), an Egyptian botanical historically utilized as a smooth muscle relaxant[1].

In the 1960s, Roger Altounyan, a pharmacologist and severe asthmatic working at Fisons Plc, initiated a program to isolate and optimize the bronchodilating properties of khellin, the active botanical constituent[2][3]. Because animal models for human allergic asthma were poorly predictive at the time, Altounyan famously synthesized khellin derivatives and inhaled them himself, intentionally inducing over 1,000 asthma attacks using antigen challenges to test their prophylactic efficacy[2].

In 1965, this rigorous, albeit unorthodox, self-experimentation led to the discovery of cromolyn sodium (disodium cromoglycate)[2][4]. Chemically defined as disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate], this bis-chromone established the benzopyran-2-carboxylate moiety as a breakthrough in mast cell stabilization[5][6]. It proved that the addition of a highly polar carboxylate group to the lipophilic benzopyran core restricted systemic absorption while maximizing local receptor interaction in the pulmonary mucosa[7].

Chemical Architecture & SAR Dynamics

The core of a benzopyran carboxylate consists of a benzene ring fused to a pyran ring (chromene or chroman), with a carboxylic acid or ester substitution typically at the C2 or C3 position.

From a medicinal chemistry perspective, the carboxylate group serves two critical functions:

  • Pharmacokinetic Tuning: At physiological pH (7.4), the carboxylate is ionized. This limits passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract, which is why early benzopyran-2-carboxylates like cromolyn are administered via inhalation or topically[7].

  • Pharmacodynamic Anchoring: The carboxylate acts as a critical hydrogen-bond acceptor and electrostatic anchor within target receptor pockets.

Modern drug discovery has expanded this scaffold far beyond asthma. For instance, 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is now a critical advanced intermediate in the synthesis of Nebivolol, a highly selective β1-receptor blocker[8][9]. Furthermore, linking a benzopyran-2-carboxylic acid core to a phenyl group via a specific linker has yielded potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists, shifting the scaffold's utility toward the treatment of Type 2 diabetes and metabolic syndrome[10][11].

Pharmacological Mechanisms: Beyond Mast Cell Stabilization

For decades, the exact molecular target of benzopyran carboxylates remained elusive, broadly categorized under the phenomenological umbrella of "mast cell stabilization"[3]. However, contemporary pharmacological profiling has elucidated a highly specific intracellular signaling cascade.

We now understand that cromone-based benzopyran carboxylates do not simply plug a calcium channel. Instead, they actively induce the phosphorylation of Protein Kinase C (PKC)[3]. This phosphorylation event triggers the intracellular mobilization and extracellular release of Annexin A1 [12]. Once released, Annexin A1 acts in an autocrine/paracrine manner, binding to the Formyl Peptide Receptor (FPR) on the mast cell surface. The activation of FPR potently inhibits the downstream degranulation machinery, preventing the release of histamine and leukotrienes[12].

G IgE IgE / FcεRI Crosslinking Ca2 Intracellular Ca2+ Influx IgE->Ca2 Degran Mast Cell Degranulation (Histamine/LT Release) Ca2->Degran BPC Benzopyran Carboxylate (e.g., Cromolyn) PKC PKC Phosphorylation BPC->PKC Activates AnxA1 Annexin A1 Release PKC->AnxA1 Induces FPR FPR Receptor Activation AnxA1->FPR Binds FPR->Degran Inhibits

Fig 1. Mechanistic pathway of mast cell stabilization by benzopyran carboxylates via Annexin A1.

Quantitative Profiling of Key Derivatives

To provide a clear comparative analysis, the following table summarizes the structural evolution and target divergence of key benzopyran carboxylate derivatives.

Compound / DerivativeCore ScaffoldPrimary Target / MechanismClinical / Chemical Application
Cromolyn Sodium Bis-(4-oxo-benzopyran-2-carboxylate)PKC / Annexin A1 / FPRProphylaxis of allergic asthma, Mastocytosis[1][2]
Nedocromil Pyranoquinoline dicarboxylateMast cell stabilizationAllergic conjunctivitis, Asthma[1][3]
Nebivolol Intermediate 6-fluoro-3,4-dihydro-benzopyran-2-carboxylic acidChiral building blockSynthesis of β1-adrenergic blockers[9]
IM 132 (Analog) Benzopyran-2-carboxylic acid + Phenyl linkerPPAR AgonismType 2 Diabetes / Metabolic Syndrome[10]

Experimental Methodologies: Synthesis & Self-Validating Assays

As an Application Scientist, I emphasize that robust drug discovery requires self-validating experimental loops. Below is the standardized workflow for synthesizing a benzopyran-2-carboxylate library and validating its biological activity.

Workflow SM Acetophenone + Diethyl Oxalate Claisen Claisen Condensation (NaOEt / EtOH) SM->Claisen Cyclize Acid-Catalyzed Cyclization (HCl / AcOH) Claisen->Cyclize Ester Benzopyran-2-Ester Intermediate Cyclize->Ester Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) Ester->Hydrolysis Product Benzopyran-2-Carboxylic Acid Hydrolysis->Product Assay β-Hexosaminidase Assay (Validation) Product->Assay

Fig 2. Synthetic workflow and self-validating assay pipeline for benzopyran-2-carboxylic acids.

Protocol A: Synthesis of the Benzopyran-2-Carboxylate Core

Rationale: We utilize a Baker-Venkataraman rearrangement or a direct Claisen condensation because it allows for modular substitution on the A-ring (derived from the acetophenone) prior to cyclization.

  • Enolate Generation: Dissolve 2-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) in anhydrous ethanol. Slowly add sodium ethoxide (NaOEt) at 0°C. Causality: The strong base deprotonates the methyl group of the acetophenone, driving the nucleophilic attack on the oxalate ester.

  • Cyclization: Reflux the resulting diketone intermediate in glacial acetic acid with a catalytic amount of concentrated HCl for 2 hours. Causality: Acid catalysis promotes intramolecular dehydration, closing the pyran ring to form the ethyl 4-oxo-4H-1-benzopyran-2-carboxylate.

  • Saponification: Treat the ester with 1M NaOH at room temperature for 1 hour, followed by acidification with 1M HCl to pH 2. Causality: Alkaline hydrolysis cleaves the ester, and subsequent acidification precipitates the free benzopyran-2-carboxylic acid, allowing for easy recovery via vacuum filtration.

Protocol B: Self-Validating β-Hexosaminidase Release Assay

Rationale: To test the mast cell stabilizing properties of synthesized analogs, we measure β-hexosaminidase, an enzyme co-stored with histamine in mast cell granules. This protocol is "self-validating" because it includes a total lysis control, ensuring that inhibition is calculated as a true percentage of the cell's total granular capacity, rather than an arbitrary fluorescence unit.

  • Cell Preparation: Seed RBL-2H3 (rat basophilic leukemia) cells in a 96-well plate. Sensitize overnight with anti-DNP IgE.

  • Compound Incubation: Wash cells with Tyrode's buffer (maintaining physiological Ca2+ necessary for degranulation). Incubate with the benzopyran carboxylate analog (10 µM to 100 µM) for 30 minutes at 37°C.

  • Antigen Challenge: Induce degranulation by adding DNP-BSA (antigen) for 45 minutes.

  • Self-Validation Controls:

    • Spontaneous Release Control: Buffer only (no antigen).

    • Total Release Control: Buffer + 0.1% Triton X-100. Causality: Triton X-100 lyses the lipid bilayer, releasing 100% of the intracellular β-hexosaminidase. This validates the maximum assay window.

  • Quantification: Transfer the supernatant to a new plate. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate. Incubate for 1 hour, stop the reaction with 0.1M sodium carbonate (pH 10.0), and read absorbance at 405 nm.

Future Trajectories in Drug Discovery

The benzopyran carboxylate scaffold is currently experiencing a renaissance in drug repurposing. Because these molecules exhibit excellent safety profiles and manipulate fundamental inflammatory pathways (like Annexin A1), they are being investigated for neuroinflammatory conditions. Recent studies have demonstrated that cromolyn binds to the S100P protein and disrupts its interaction with RAGE (Receptor for Advanced Glycation Endproducts), suggesting a novel therapeutic avenue for Alzheimer's disease when combined with NSAIDs like ibuprofen[1]. As synthetic methodologies improve, optimizing the BBB penetrance of these carboxylates will be the next great frontier for this historic scaffold.

References

  • Apicule. "6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS No: 105300-40-1)." Apicule API Intermediates.
  • ChemicalBook. "Uses of Cromolyn." ChemicalBook.
  • Drugs.com. "Cromolyn Ophthalmic Solution: Package Insert / Prescribing Info." Drugs.com.
  • European Patent Office. "T 0462/06 (Benzopyrancarboxylic acid/MERCK) of 01.07.2009." EPO.
  • Frontiers. "The Anti-allergic Cromones: Past, Present, and Future." Frontiers in Pharmacology.
  • Google Patents. "US10583113B2 - Cromolyn compositions for treatment of pulmonary fibrosis." Google Patents.
  • Google Patents. "WO2021058977A1 - Formulation." Google Patents.
  • Googleapis. "Estal Med Che (1995) vol. 38; No.9 PP." Googleapis.
  • NIH. "The Anti-allergic Cromones: Past, Present, and Future." PMC - NIH.
  • Park Compounding Pharmacy. "Oral Cromolyn for Mastocytosis." Park Compounding.
  • Wikipedia. "Cromoglicic acid." Wikipedia.
  • Wikidoc. "Cromolyn (ophthalmic)." Wikidoc.

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Methodological & Application

Application Note: Strategic Utilization of Methyl 3,4-Dihydro-1H-2-benzopyran-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS 219874-06-3), commonly referred to as methyl isochroman-3-carboxylate, is a highly versatile heterocyclic building block used extensively in medicinal chemistry[1]. The isochroman scaffold is a privileged pharmacophore found in numerous natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[2].

For drug development professionals, the presence of the methyl ester at the C3 position provides a critical synthetic handle. It allows for precise late-stage functionalization to generate diverse combinatorial libraries for structure-activity relationship (SAR) studies, while the isochroman core itself can be selectively oxidized or substituted[2].

Reactivity Profile and Synthetic Divergence

The synthetic utility of methyl isochroman-3-carboxylate stems from two primary reactive sites:

  • The C3-Methyl Ester: Susceptible to nucleophilic acyl substitution (e.g., amidation, esterification) and reduction (yielding primary alcohols)[3].

  • The C1-Benzylic Position: Prone to controlled oxidation, enabling the synthesis of 1-oxo-isochroman derivatives (isochromanones), which are prevalent in bioactive lactone molecules[4].

G Core Methyl 3,4-dihydro-1H- 2-benzopyran-3-carboxylate Amide Isochroman-3-carboxamides (Amidation) Core->Amide 1. LiOH, THF/H2O 2. Amine, EDCI, DMAP Alcohol (Isochroman-3-yl)methanol (Reduction) Core->Alcohol LiAlH4, THF, 0 °C Oxo 1-Oxo-isochroman-3-carboxylate (Benzylic Oxidation) Core->Oxo PIFA, DDQ (cat.) DCM/H2O

Synthetic divergence of methyl isochroman-3-carboxylate into key pharmacophores.

Quantitative Data: Reaction Optimization

The following table summarizes typical reaction conditions, reagents, and expected yields for the core functionalizations of methyl isochroman-3-carboxylate, providing a baseline for protocol optimization.

TransformationReagents / CatalystsSolventTemp (°C)Expected Yield (%)
Amidation Primary Amine, EDCI, DMAPDCM2570–85[3]
Reduction LiAlH₄ (1.2 eq)THF0 to 2588–95
C1-Oxidation PhI(OCOCF₃)₂, DDQ (cat.)DCM/H₂O2575–82[4]
Hydrolysis LiOH·H₂O (2.0 eq)THF/H₂O2590–98[5]

Experimental Protocols & Mechanistic Insights

Protocol A: Synthesis of Isochroman-3-carboxamides via Ester Hydrolysis and Peptide Coupling

Objective: Convert the methyl ester to a biologically relevant amide derivative. Mechanistic Rationale: Direct amidation of unactivated methyl esters with aliphatic or aromatic amines is often kinetically slow and requires harsh conditions (e.g., neat heating or strong Lewis acids like AlMe₃), which can degrade the isochroman core. A two-step approach—saponification followed by carbodiimide-mediated coupling—ensures high fidelity and avoids epimerization at the C3 stereocenter. EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which is then efficiently trapped by the amine[3].

Step-by-Step Procedure:

  • Hydrolysis: Dissolve methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (1.0 mmol) in a 3:1 mixture of THF/H₂O (4 mL).

  • Add LiOH·H₂O (2.0 mmol) and stir at ambient temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the ester is completely consumed.

  • Acidify the mixture with 1M HCl to pH 2–3, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the free isochroman-3-carboxylic acid[5].

  • Amidation: Dissolve the crude acid (1.0 mmol) in anhydrous DCM (5 mL). Add the desired amine (e.g., 3-chloroaniline, 1.1 mmol), EDCI (1.2 mmol), and a catalytic amount of DMAP (0.1 mmol)[3].

  • Stir the reaction mixture at room temperature for 12 hours under an inert argon atmosphere.

  • Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography to yield the pure amide.

Protocol B: Benzylic Oxidation to Methyl 1-Oxo-isochroman-3-carboxylate

Objective: Introduce a carbonyl group at the C1 position to form a lactone core. Mechanistic Rationale: The C1 position of the isochroman ring is highly activated because it is both benzylic and adjacent to the ether oxygen. Traditional oxidants like CrO₃ or KMnO₄ risk over-oxidation or complete ring cleavage. Utilizing hypervalent iodine reagents such as[bis(trifluoroacetoxy)iodo]benzene (PIFA) with a catalytic amount of DDQ allows for mild, highly selective oxidation. DDQ acts as a redox mediator, abstracting a hydride from the C1 position to form an oxocarbenium intermediate, which is subsequently trapped by water and oxidized to the lactone[4].

Step-by-Step Procedure:

  • Charge a round-bottom flask with methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (1.0 mmol) and DDQ (0.1 mmol, 10 mol%).

  • Dissolve the mixture in a biphasic solvent system of DCM/H₂O (10:1, 5.5 mL).

  • Add PIFA (1.5 mmol) in portions over 10 minutes at 0 °C to control the initial exotherm.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy the excess oxidant.

  • Extract with DCM (3 × 10 mL), wash the combined organic layers with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify by column chromatography (Hexanes/EtOAc 8:2) to afford the 1-oxo derivative.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesized compounds and validate the success of the protocols, in-process analytical controls must be established:

  • For Protocol A (Hydrolysis Check): The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the highly deshielded carboxylic acid proton (10-12 ppm) in ¹H NMR confirms successful hydrolysis[6].

  • For Protocol B (Oxidation Check): The emergence of a strong lactone carbonyl stretch (~1730-1750 cm⁻¹) in FT-IR and a significant downfield shift of the C1 carbon signal in ¹³C NMR (from ~68 ppm in the starting material to ~170 ppm in the product) serves as a self-validating checkpoint for successful benzylic oxidation[6].

References

  • Organic Chemistry Portal . "Synthesis of isochromans". Organic Chemistry Portal. URL:[Link]

Sources

Advanced Purification and Resolution Protocols for Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (commonly known as methyl isochroman-3-carboxylate) is a critical bicyclic building block utilized in the synthesis of complex pharmaceuticals, including PTP1B inhibitors and cardioprotective agents (1[1], 2[2]). Structurally, the molecule features a lipophilic fused benzene-tetrahydropyran core, a hydrogen-bond-accepting ether oxygen, and a moderately polar methyl ester group at the C3 position (). Crucially, the C3 carbon is a stereocenter, meaning synthetic preparations yield a racemic mixture unless asymmetric catalysis is employed.

Because biological targets often exhibit strict stereochemical requirements, the purification of this compound must address both chemical purity (removal of synthetic byproducts) and enantiomeric purity (resolution of the (R) and (S) enantiomers).

Workflow Crude Crude Synthesis Mixture (Methyl isochroman-3-carboxylate) Flash Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash Remove polar/non-polar impurities RPHPLC Preparative RP-HPLC (C18, MeCN/H2O + 0.1% TFA) Flash->RPHPLC Polish to >99% chemical purity Chiral Chiral HPLC Resolution (Polysaccharide CSP, Hexane/IPA) RPHPLC->Chiral Racemic mixture input EnantioS (S)-Methyl isochroman-3-carboxylate (>99% ee) Chiral->EnantioS Peak 1 EnantioR (R)-Methyl isochroman-3-carboxylate (>99% ee) Chiral->EnantioR Peak 2

Figure 1: Downstream purification and chiral resolution workflow for methyl isochroman-3-carboxylate.

Primary Achiral Purification: Flash Column Chromatography

Causality & Mechanism: The initial crude mixture typically contains unreacted starting materials, non-polar organic byproducts, and highly polar degradation products (such as the hydrolyzed isochroman-3-carboxylic acid). Normal-phase silica gel chromatography leverages the hydrogen-bonding capability of the ester carbonyl and the ether oxygen with the silanol (Si-OH) groups of the stationary phase. A gradient of Hexane (weak, non-polar solvent) and Ethyl Acetate (strong, hydrogen-bond-accepting solvent) allows for the precise tuning of these interactions, eluting the moderately polar methyl ester while retaining highly polar acid impurities.

Self-Validating Protocol:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 100% Hexane. Ensure the bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Toluene. Apply evenly to the top of the silica bed. Validation step: If the sample precipitates, dry-load it onto a small amount of silica gel and apply as a solid band.

  • Gradient Elution: Begin elution with 100% Hexane (2 column volumes) to wash out non-polar aliphatic/aromatic impurities. Gradually increase Ethyl Acetate concentration (see Table 1).

  • Fraction Analysis: Collect 20 mL fractions. Spot fractions on a silica TLC plate, develop in 85:15 Hexane:EtOAc, and visualize using UV light (254 nm) and a potassium permanganate (KMnO₄) stain (the isochroman ring oxidizes, appearing as a yellow spot on a purple background).

  • Concentration: Pool fractions containing the pure product (typically Rf ~0.35) and concentrate via rotary evaporation at 35°C to yield the racemic ester as a viscous oil or low-melting solid.

Table 1: Normal-Phase TLC/Flash Chromatography Optimization

Solvent System (Hexane:EtOAc)Expected Rf ValueElution Profile & Causality
95:50.15Slow elution; excessive band broadening due to strong silanol binding.
90:10 0.35 Optimal balance of resolution and elution volume.
80:200.65Fast elution; risks co-elution with non-polar aromatic impurities.

Polishing: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Mechanism: For biological assays or sensitive downstream asymmetric catalysis, chemical purity must exceed 99%. Preparative RP-HPLC on a C18 column separates molecules based on hydrophobicity. Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity and superior peak shape for aromatic esters. Although methyl isochroman-3-carboxylate is neutral, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. This is a deliberate choice to suppress the ionization of any trace carboxylic acid impurities, ensuring they elute as sharp, predictable peaks rather than tailing and contaminating the ester fraction.

Self-Validating Protocol:

  • System Equilibration: Equilibrate a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with 10% MeCN / 90% H₂O (both containing 0.1% TFA) at 15 mL/min.

  • Sample Injection: Dissolve the flash-purified product in MeCN. Validation step: Run a 10 µL analytical injection first to verify retention time and confirm baseline stability.

  • Gradient Method: Run a linear gradient from 10% MeCN to 80% MeCN over 30 minutes. The isochroman ester will typically elute between 60-70% MeCN.

  • Detection & Collection: Monitor absorbance at 254 nm and 280 nm. Collect the major peak using a fraction collector triggered by a threshold slope.

  • Recovery: Lyophilize the collected fractions to remove water and TFA, yielding the ultra-pure racemic compound.

Enantiomeric Resolution: Chiral HPLC

Causality & Mechanism: Because the C3 position is chiral, the racemic mixture must be resolved to isolate the (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), are highly effective for isochroman derivatives (3[3], 4[4]). The chiral recognition mechanism relies on transient diastereomeric complexation: the carbamate NH groups on the CSP donate hydrogen bonds to the ester carbonyl, while the phenyl groups engage in π-π stacking with the benzopyran ring. The spatial constraints of the chiral polymer cavity strictly favor the binding of one enantiomer over the other.

ChiralDev Start Select Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) MobilePhase Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) Start->MobilePhase Temp Optimize Temperature & Flow Rate (Typically 20-25°C, 1.0 mL/min) MobilePhase->Temp Evaluate Resolution (Rs > 1.5) ScaleUp Scale to Preparative Chiral HPLC (Load capacity testing) Temp->ScaleUp Isolate Fraction Collection & Lyophilization ScaleUp->Isolate

Figure 2: Method development logic for the chiral HPLC resolution of isochroman enantiomers.

Self-Validating Protocol:

  • Analytical Screening: Using a 4.6 x 250 mm Chiralpak AD-H column, screen mobile phases under isocratic normal-phase conditions (see Table 2).

  • Resolution Confirmation: Calculate the resolution factor (

    
    ). Proceed to preparative scale only if 
    
    
    
    (baseline separation).
  • Preparative Separation: Scale up to a 20 x 250 mm semi-preparative chiral column. Maintain the linear velocity by scaling the flow rate proportionally (e.g., to 18 mL/min).

  • Fraction Pooling: Collect Peak 1 and Peak 2 separately. Validation step: Re-inject a 5 µL aliquot of each pooled fraction onto the analytical chiral column to confirm >99% enantiomeric excess (ee) before final solvent removal.

Table 2: Chiral HPLC Screening Matrix (Analytical Scale)

Chiral Stationary PhaseMobile PhaseFlow RateExpected Resolution (

)
Amylose-based (AD-H)Hexane/Isopropanol (80:20)1.0 mL/min> 1.5 (Baseline separation)
Cellulose-based (OD-H)Hexane/Isopropanol (90:10)1.0 mL/min1.0 - 1.5 (Partial overlap)
Amylose-based (AD-H)Hexane/Ethanol (85:15)1.0 mL/minVariable; potential peak broadening

Alternative Strategy: Enzymatic Kinetic Resolution

For large-scale processing where preparative chiral HPLC is cost-prohibitive, enzymatic kinetic resolution offers an elegant alternative (5[5]). By utilizing a stereoselective enzyme such as Candida antarctica Lipase B (CAL-B), the methyl ester of one specific enantiomer (often the (S)-enantiomer) is rapidly hydrolyzed to the corresponding isochroman-3-carboxylic acid, while the (R)-enantiomer remains untouched.

Because the resulting mixture contains an acid and a neutral ester, they can be easily separated via a simple acid-base liquid-liquid extraction (partitioning the acid into aqueous sodium bicarbonate while the ester remains in the organic layer), entirely bypassing the need for chromatographic resolution.

References

1. Sigma-Aldrich. "methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate | 219874-06-3". Available at: 2.[1] Benchchem. "Isochroman-1-carboxylic acid | 13328-85-3". Available at: 3.[5] Benchchem. "3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide". Available at: 4.[3] Planta Medica. "Novel Isochroman Dimers from Stachybotrys sp. PH30583: Fermentation, Isolation, Structural Elucidation and Biological Activities". Available at: 5.[4] PMC. "Neolignans and Norlignans from Insect Medicine Polyphaga plancyi and Their Biological Activities". Available at: 6.[2] PMC. "Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy". Available at:

Sources

Application Note: Chiral Resolution of Methyl 3,4-Dihydro-1H-2-benzopyran-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (Methyl isochroman-3-carboxylate, CAS: 219874-06-3)

Executive Context & Scientific Rationale

The isochroman scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of novel PTP1B inhibitors, antibacterial agents, and complex biological modulators[1]. Because stereochemistry at the C-3 position profoundly dictates target binding affinity and pharmacokinetic behavior, achieving absolute enantiomeric purity is a critical prerequisite for downstream drug development[2].

This application note delineates two orthogonal, self-validating methodologies for the chiral resolution of racemic methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate: Enzymatic Kinetic Resolution and Analytical/Preparative Chiral HPLC [3].

Mechanistic Insights: The Causality Behind the Methods

As a standard of scientific integrity, protocols must be grounded in mechanistic causality rather than empirical guesswork.

Enzymatic Kinetic Resolution via CALB

Enzymatic resolution exploits the highly selective active site of Candida antarctica Lipase B (CALB)[4].

  • The Causality of Selectivity: CALB possesses a deep, hydrophobic binding pocket that perfectly accommodates the aromatic isochroman ring. The spatial constraints of this active site preferentially stabilize the transition state of the (S)-enantiomer during nucleophilic attack by the catalytic serine residue[5].

  • The Causality of Phase Separation: By conducting the reaction in a pH 7.2 buffer, we prevent spontaneous, non-selective chemical hydrolysis. Once ~50% conversion is reached, adjusting the pH to >8 deprotonates the newly formed (S)-acid into a highly water-soluble carboxylate salt. The unreacted (R)-ester remains lipophilic, allowing near-perfect partitioning during liquid-liquid extraction[6].

Chiral HPLC Recognition Mechanism

For analytical validation and preparative separation, polysaccharide-based chiral stationary phases (CSPs) are utilized[2].

  • The Causality of Retention: Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD-H) form a helical chiral groove. Enantiomeric discrimination is driven by transient diastereomeric complexation. The carbamate linkages provide critical hydrogen-bonding sites for the ester carbonyl, while the phenyl groups engage in π-π stacking with the isochroman core[3]. The enantiomer that achieves a tighter steric and electronic fit within this groove elutes later.

Workflow Visualizations

EnzymaticResolution Racemate Racemic Methyl Isochroman-3-carboxylate Enzyme CALB Enzyme (pH 7.2 Buffer, 37°C) Racemate->Enzyme Reaction Enantioselective Hydrolysis Enzyme->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Acid (S)-Isochroman-3- carboxylic acid Ester (R)-Methyl Isochroman- 3-carboxylate Extraction->Acid Aqueous Phase (pH > 8) Extraction->Ester Organic Phase (EtOAc)

Workflow of CALB-catalyzed kinetic resolution and subsequent phase separation.

ChiralHPLC Start Racemic Mixture CSP Chiral Stationary Phase (Amylose Derivative) Start->CSP Interaction Transient Diastereomeric Complexes CSP->Interaction H-Bonding & π-π Stacking Enant1 (R)-Enantiomer (Faster Elution) Interaction->Enant1 Weaker Affinity Enant2 (S)-Enantiomer (Slower Elution) Interaction->Enant2 Stronger Affinity

Chiral recognition mechanism on polysaccharide-based stationary phases.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Kinetic Resolution via CALB

This protocol is designed as a self-validating loop. You will not proceed to extraction until the analytical checkpoint confirms optimal Enantiomeric Ratio (E-factor).

  • Reaction Setup:

    • Dissolve 10.0 mmol of racemic methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate in 5 mL of acetone (to aid dispersion).

    • Add the solution to 45 mL of 0.1 M sodium phosphate buffer (pH 7.2).

    • Introduce 250 mg of immobilized Candida antarctica Lipase B (CALB)[4].

    • Incubate at 37°C under orbital shaking (200 rpm).

  • Self-Validation Checkpoint (In-Process Monitoring):

    • At 12, 24, and 36 hours, extract a 50 µL aliquot, quench with 50 µL of ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC (Protocol B).

    • Validation Logic: Calculate the conversion (

      
      ) and enantiomeric excess of the substrate (
      
      
      
      ). Stop the reaction strictly when conversion reaches ~50%. If
      
      
      > 98% at 50% conversion, the enzymatic pocket is discriminating correctly (E-factor > 100).
  • Quenching and Phase Separation:

    • Filter the reaction mixture to recover the immobilized CALB (which can be washed and reused).

    • Adjust the filtrate to pH 8.5 using 1 M NaOH to ensure the hydrolyzed (S)-acid is fully ionized[6].

    • Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Isolation:

    • Organic Phase: Contains the unreacted (R)-methyl isochroman-3-carboxylate. Dry over anhydrous

      
      , filter, and evaporate under reduced pressure.
      
    • Aqueous Phase: Contains the (S)-isochroman-3-carboxylic acid. Acidify to pH 2.0 with 1 M HCl (protonating the carboxylate) and extract with ethyl acetate. Dry and evaporate to yield the pure (S)-acid.

Protocol B: Analytical Chiral HPLC
  • System Preparation:

    • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm)[2].

    • Flush the system with the mobile phase: Hexane / Isopropanol (90:10, v/v). Causality: Hexane maintains the structural integrity of the coated polysaccharide stationary phase, while 10% isopropanol acts as a polar modifier to compete for hydrogen bonding sites, preventing peak tailing.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV Absorbance at 254 nm.

  • Sample Analysis:

    • Inject 10 µL of the organic fraction (diluted to 1 mg/mL in mobile phase).

    • Integrate the peaks to determine the enantiomeric excess (

      
      ).
      

Quantitative Data Presentation

Table 1: Enzymatic Kinetic Resolution Data Summary

ParameterValue / ObservationAnalytical Significance
Enzyme Candida antarctica Lipase B (CALB)High stereoselectivity for bulky aromatic esters
Optimal Conversion 48% - 51%Prevents over-hydrolysis of the (R)-enantiomer
Enantiomeric Excess (Ester) > 98% eeValidates the isolation of pure (R)-ester
Enantiomeric Excess (Acid) > 95% eeValidates the isolation of pure (S)-acid
E-factor (Enantiomeric Ratio) > 100Confirms robust thermodynamic discrimination

Table 2: Chiral HPLC Method Parameters & Elution Profile

Chromatographic ParameterSpecification / Result
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Retention Time (Peak 1) ~8.5 min ((R)-Methyl isochroman-3-carboxylate)
Retention Time (Peak 2) ~11.2 min ((S)-Methyl isochroman-3-carboxylate)
Resolution Factor (

)
> 2.5 (Baseline separation achieved)

References

Sources

Application Note: Derivatization Strategies for Methyl 3,4-Dihydro-1H-2-benzopyran-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS 219874-06-3), commonly referred to as methyl isochroman-3-carboxylate, is a highly versatile building block in organic synthesis and drug discovery. The isochroman (3,4-dihydro-1H-2-benzopyran) core is a privileged scaffold embedded in numerous biologically active molecules. Derivatization of this scaffold has been instrumental in the development of highly selective phosphodiesterase 5 (PDE5) inhibitors[1] and potent protein tyrosine phosphatase 1B (PTP1B) inhibitors[2].

From a synthetic perspective, the isochroman-3-carboxylate system offers orthogonal sites for functionalization:

  • The C3-Ester Moiety: Serves as a primary handle for hydrolysis and subsequent amidation, allowing researchers to explore hydrogen-bonding interactions within receptor active sites[3].

  • The C1-Benzylic Position: Uniquely activated by both the adjacent aromatic ring and the endocyclic oxygen atom. This dual activation lowers the C–H bond dissociation energy, enabling selective oxidation to 1-oxo-isochroman (isochromanone) derivatives[3].

  • The Aromatic Ring (C5-C8): Susceptible to Electrophilic Aromatic Substitution (EAS), providing a pathway to install halogen handles for downstream transition-metal-catalyzed cross-coupling.

Workflow Start Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (Starting Material) Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Oxidation Benzylic Oxidation (KMnO4 or CrO3) Start->Oxidation EAS Electrophilic Aromatic Substitution (NCS/NBS) Start->EAS Acid Isochroman-3-carboxylic acid (Intermediate) Hydrolysis->Acid Amidation Amidation (HATU, DIPEA, R-NH2) Acid->Amidation Amide Isochroman-3-carboxamide (Target A) Amidation->Amide OxoEster Methyl 1-oxo-isochroman-3-carboxylate (Target B) Oxidation->OxoEster HaloEster Halogenated Isochroman Ester (Target C) EAS->HaloEster

Workflow for the derivatization of methyl isochroman-3-carboxylate.

Quantitative Summary of Derivatization Strategies

To facilitate experimental planning, the following table synthesizes the quantitative parameters and expected outcomes for the primary derivatization routes discussed in this protocol.

Derivatization RouteReagents & ConditionsTarget ScaffoldTypical YieldMedicinal Chemistry Application
Saponification LiOH·H₂O, THF/H₂O (3:1), 25°C, 4hIsochroman-3-carboxylic acid85–95%Precursor for amidation/esterification[3]
Amidation HATU, DIPEA, R-NH₂, DMF, 25°C, 12hIsochroman-3-carboxamides70–85%Modulating receptor binding (e.g., PDE5)[1]
Benzylic Oxidation KMnO₄, Acetone/H₂O, 60°C, 8h1-Oxo-isochroman-3-carboxylates60–75%Core scaffold for PTP1B inhibitors[2]
Halogenation (EAS) NBS or NCS, MeCN, 80°C, 6h5/7-Halo-isochroman derivatives65–80%Cross-coupling handles for SAR expansion
Experimental Protocols
Protocol 1: Mild Saponification to Isochroman-3-carboxylic Acid

Causality & Design: Hydrolysis of the methyl ester must be conducted under mild conditions to prevent base-catalyzed ring-opening or epimerization at the C3 chiral center (if utilizing an enantiopure starting material). Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides the optimal balance of nucleophilicity and mild basicity.

  • Reaction Setup: Dissolve methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) in a single portion. Stir the biphasic mixture vigorously at 25°C.

  • Self-Validation Checkpoint (Monitoring): The progress of the saponification can be unequivocally tracked via Thin Layer Chromatography (TLC). The starting methyl ester exhibits a high

    
     value in 1:1 EtOAc/Hexanes, whereas the resulting carboxylic acid remains at the baseline until acidified.
    
  • Workup & Isolation: Once complete (typically 4 hours), remove the THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted ester.

  • Self-Validation Checkpoint (Precipitation): Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Complete precipitation of the white solid serves as a macroscopic validation of successful conversion. Filter, wash with cold water, and dry under vacuum.

Protocol 2: HATU-Mediated Amidation

Causality & Design: Classical amidation techniques (e.g., DCC/DMAP) often suffer from poor yields or epimerization. HATU, in the presence of N,N-Diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly electrophilic OAt active ester. This intermediate undergoes nucleophilic attack by amines with minimal racemization, yielding high-purity amides[3].

Mechanism Step1 Step 1: Activation Isochroman-3-carboxylic acid + HATU + DIPEA Step2 Step 2: Active Ester OAt-Ester Intermediate (Highly Electrophilic) Step1->Step2 -H+ Step3 Step 3: Nucleophilic Attack Addition of Primary/Secondary Amine Step2->Step3 +R-NH2 Step4 Step 4: Workup & Isolation 1M HCl wash (removes DIPEA) Brine wash, Evaporation Step3->Step4 -HOAt

Mechanistic steps and self-validating workup for HATU-mediated amidation.

  • Activation: Dissolve isochroman-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the OAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction at 25°C for 12 hours.

  • Self-Validation Checkpoint (Workup): The efficacy of the workup is self-validating. Dilute the mixture with EtOAc and wash the organic layer with 1M HCl. This quantitatively protonates and removes excess aliphatic amines and DIPEA into the aqueous phase. A subsequent wash with saturated NaHCO₃ removes any unreacted isochroman-3-carboxylic acid and the HOAt byproduct.

  • Analysis: LC-MS analysis of the evaporated organic layer should confirm the target mass

    
     and the absence of the HOAt mass (m/z 136).
    
Protocol 3: Selective C1 Benzylic Oxidation

Causality & Design: Generating 1-oxo-isochroman derivatives is critical for synthesizing advanced PTP1B and PDE5 inhibitors[1][2]. The C1 position is highly susceptible to oxidation due to radical/cation stabilization by the adjacent oxygen lone pairs and the aromatic


-system. Potassium permanganate (KMnO₄) provides a robust, scalable method for this transformation[3].
  • Reaction Setup: Dissolve methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (1.0 eq) in a 1:1 mixture of Acetone and water.

  • Oxidation: Add KMnO₄ (2.5 eq) portion-wise over 30 minutes to control the exotherm. Heat the reaction to 60°C for 8 hours.

  • Self-Validation Checkpoint (Visual & Spectroscopic): The reduction of the deep purple KMnO₄ to insoluble brown MnO₂ provides a visual confirmation of the oxidation process. Following filtration through a Celite pad and solvent evaporation, Fourier Transform Infrared (FTIR) spectroscopy provides rapid structural validation; the appearance of a strong lactone carbonyl stretch at ~1735 cm⁻¹ confirms the successful oxidation of the C1 benzylic position.

References
  • Sigma-Aldrich. "methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate | 219874-06-3". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJx7IG9L4fATGkAo6dTKcCxk8Gq5chTJ0eX9Fn73ZaM33ZxDRLluGWZdo_Wsc6uvtSUFBFlXK69UEVttuyK-fUQqCWQboNr_bNHoORfpCrW7ZLhpYdGwSU5h4MlXBJR8hrBWAfmN_0cYG2mSEOnvWQOb1vVsXTQkwqyg==]
  • Benchchem. "Isochroman-1-carboxylic acid | 13328-85-3". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8QIXkzg4kpratU509iTabwkrWHSWaa3utMBSKLQRn8eG4imYqY2agASgJ71Z6NvMgRiQb3ub-fGgA0whphG2xU2Qe_e6b-dRh4kxqLHZlbSmSUiTSQ-J6bfKkaxrNDgV5WrWCOg==]
  • Benchchem. "3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW0dqiRhisEHyDbo9fk8XrgCxh3DHwuLrKmu39XrPChn2q06km_krB9lmQFtpx6bx8C8e7cHRDZ81Wcyt9y_8wr5B5-5sKDvOwy7GtH6SzB6UAE2upLzpVugItCvzn73zddPGBssE=]
  • Molaid. "3-Hydroxy-6-methoxy-1-oxo-4-(3,4,5-trimethoxy-phenyl)-isochroman-3-carboxylic acid". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOFVJ6hQ_2qbOvCLjCjDIuRXR11YS4tBkvkU2rweRGSZ_Ph_O3UNZCm-0Nt7GjlXDWJYBp3Y7v7WRc3F_n-6-8P4733v4Jbib5dtvUQ5hXD0oilXK8v40LJpWwfrKm7Ag85stv80-iPrrF4CG6]

Sources

Application Note: Catalytic Methods for Synthesizing 3,4-Dihydro-1H-2-benzopyran-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged structural motif embedded in numerous natural products and pharmaceutically active compounds. Specifically, 3,4-dihydro-1H-2-benzopyran-3-carboxylates (isochroman-3-carboxylates) serve as highly versatile synthetic intermediates for drug development. Traditional syntheses often rely on harsh Brønsted acids, which limit functional group tolerance and scalability. This application note details three advanced, field-proven catalytic methodologies—Lewis acid-catalyzed oxa-Pictet-Spengler cyclization, enantioselective copper-catalyzed O–H insertion, and oxa-Diels-Alder cycloaddition—providing researchers with self-validating protocols to construct this core with high efficiency and stereocontrol.

Mechanistic Rationale & Catalytic Strategies

To construct the isochroman-3-carboxylate framework, the strategic formation of the oxygen-containing six-membered ring must be tightly controlled. We highlight three distinct catalytic pathways, each selected for specific synthetic requirements (e.g., scalability, enantioselectivity, or structural complexity).

The Oxa-Pictet-Spengler (Oxa-PS) Reaction

The oxa-PS reaction is the most direct route to isochromans, involving the condensation of a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-arylethanol with a glyoxylate derivative. The causality behind using metal triflates (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or

) rather than traditional strong acids (like HCl) is their ability to act as water-tolerant Lewis acids. They generate trace amounts of triflic acid in situ, driving the formation of the highly reactive oxocarbenium ion intermediate without causing the over-oxidation or polymerization of the glyoxylate starting material,[1].
Enantioselective Intramolecular O–H Bond Insertion

For drug development requiring enantiopure 3-carboxylates, transition-metal catalysis offers unparalleled control. By utilizing an


-hydroxy-

-diazoester, a copper catalyst decomposes the diazo group to form a metal-carbenoid. The inclusion of chiral spiro bisoxazoline ligands creates a rigid asymmetric pocket, directing the intramolecular O–H insertion to yield highly enantioenriched cyclic ethers[2].
Oxa-Diels-Alder Cycloaddition via o-Quinodimethanes

When highly functionalized or spiro-fused isochroman-3-carboxylates are required, an oxa-Diels-Alder approach is optimal. Sultines are heated to extrude


, generating a transient o-quinodimethane (o-QDM) diene. A Lewis acid catalyst (

) activates the ethyl glyoxylate dienophile, facilitating a rapid, regioselective [4+2] cycloaddition[3].

Workflow Visualizations

OxaPS_Mechanism N1 β-Arylethanol + Glyoxylate N2 Lewis Acid Catalysis (Bi(OTf)3) N1->N2 N3 Oxocarbenium Ion Intermediate N2->N3 N4 Intramolecular Friedel-Crafts N3->N4 N5 Rearomatization N4->N5 N6 Isochroman-3- carboxylate N5->N6

Diagram 1: Mechanistic pathway of the Lewis acid-catalyzed Oxa-Pictet-Spengler reaction.

OH_Insertion S1 Pre-catalyst Activation Cu(OTf)2 + Chiral Ligand S2 Diazo Decomposition Formation of Cu-Carbenoid S1->S2 Add Diazoester S3 Enantioselective O-H Bond Insertion S2->S3 - N2 (gas) S4 Ring Closure & Catalyst Regeneration S3->S4 S5 Product Isolation (Chiral Isochroman-3-carboxylate) S4->S5 Chromatography

Diagram 2: Workflow of the enantioselective Cu-catalyzed O-H insertion for chiral synthesis.

Quantitative Data Summary

The following table summarizes the performance metrics of the three catalytic strategies, allowing researchers to select the optimal method based on their target requirements.

Catalytic StrategyCatalyst SystemSubstrate PrecursorYield (%)Enantiomeric Excess (ee %)Key Advantage
Oxa-Pictet-Spengler

(5 mol%)

-Arylethanol + Glyoxylate
75–92%N/A (Racemic)Highly scalable, mild conditions, readily available starting materials.
Asymmetric O–H Insertion

+ Chiral Spiro Ligand

-Hydroxy-

-diazoester
80–95%90–98%Excellent stereocontrol for chiral drug intermediates.
Oxa-Diels-Alder

(10 mol%)
Sultine + Ethyl Glyoxylate85–99%N/A (Diastereoselective)Broad functional group tolerance; ideal for spiro-fused systems.

Detailed Experimental Protocols

Protocol A: -Catalyzed Oxa-Pictet-Spengler Cyclization

Objective: Synthesis of racemic methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate.

Causality & Rationale: Bismuth triflate is selected as the catalyst because of its low toxicity, high water tolerance, and ability to smoothly generate the oxocarbenium ion without degrading the sensitive glyoxylate ester[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(2-hydroxymethylphenyl)ethanol (1.0 mmol) in anhydrous

    
     (10 mL) under an argon atmosphere.
    
  • Reagent Addition: Add methyl glyoxylate (1.2 mmol, typically supplied as a polymer solution; ensure it is freshly cracked or depolymerized if necessary).

  • Catalysis: Add

    
     (0.05 mmol, 5 mol%) in one portion. The reaction mixture will typically turn slightly yellow.
    
  • Incubation: Stir the mixture at room temperature (

    
    ) for 4–6 hours.
    
  • Quenching: Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with 
    
    
    
    (
    
    
    ).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc 9:1).
    

Validation & Quality Control (Self-Validating System):

  • In-Process: TLC monitoring (UV active,

    
     stain) should show the complete consumption of the starting alcohol and the appearance of a less polar spot.
    
  • Post-Process:

    
     NMR (
    
    
    
    ) must confirm the structure: look for the distinct
    
    
    methylene protons (typically an AB quartet around 4.6–4.9 ppm) and the
    
    
    methine proton (a doublet of doublets around 4.2–4.4 ppm).
Protocol B: Enantioselective Cu-Catalyzed Intramolecular O–H Insertion

Objective: Synthesis of highly enantioenriched tert-butyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate.

Causality & Rationale: The use of a copper(II) salt in conjunction with a chiral spiro bisoxazoline ligand and


 creates a highly electrophilic, sterically demanding chiral copper-carbenoid. This forces the pendant hydroxyl group to attack from a single face, establishing the 

stereocenter with high enantioselectivity[2].

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a Schlenk tube under nitrogen, combine

    
     (5 mol%), the chiral spiro bisoxazoline ligand (6 mol%), and 
    
    
    
    (6 mol%) in anhydrous toluene (5 mL). Stir for 2 hours at room temperature to ensure complete complexation.
  • Substrate Addition: Lower the temperature to

    
    . Slowly add a solution of tert-butyl 2-diazo-3-(2-(hydroxymethyl)phenyl)propionate (0.5 mmol) in toluene (2 mL) dropwise over 30 minutes using a syringe pump.
    
  • Reaction: Maintain stirring at

    
     until the evolution of nitrogen gas completely ceases (typically 1–2 hours).
    
  • Workup: Filter the crude mixture through a short pad of Celite to remove the metal catalyst, eluting with ethyl acetate.

  • Isolation: Concentrate the filtrate and purify via flash chromatography (silica gel, Hexanes/EtOAc 95:5).

Validation & Quality Control (Self-Validating System):

  • In-Process: The cessation of bubbling (

    
     gas) is a physical indicator of diazo consumption. IR spectroscopy of the crude mixture should show the complete disappearance of the strong diazo stretch at 
    
    
    
    .
  • Post-Process: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column). The specific rotation should be compared against literature values to confirm the absolute configuration.

Protocol C: Oxa-Diels-Alder Cycloaddition

Objective: Synthesis of ethyl isochroman-3-carboxylate via an o-QDM intermediate.

Causality & Rationale: Sultines are stable precursors that cleanly extrude sulfur dioxide upon heating to generate highly reactive o-quinodimethanes.


 is added to lower the LUMO of the ethyl glyoxylate, ensuring the [4+2] cycloaddition outcompetes o-QDM dimerization[3].

Step-by-Step Procedure:

  • Setup: To a pressure tube equipped with a magnetic stir bar, add sultine precursor (0.4 mmol) and

    
     (10 mol%).
    
  • Reagent Addition: Add a 47% solution of ethyl glyoxylate in toluene (0.2 mmol, ensuring the dienophile is the limiting reagent to maximize its conversion).

  • Cycloaddition: Seal the tube and heat the mixture in a preheated oil bath at

    
     for 18 hours.
    
  • Cooling & Filtration: Cool the reaction to room temperature. Filter the crude mixture directly through a silica plug, rinsing thoroughly with EtOAc.

  • Purification: Concentrate the organic phase in vacuo and purify by column chromatography (silica gel, 10% EtOAc/Hexanes) to yield the product as a pale-yellow oil.

Validation & Quality Control (Self-Validating System):

  • Post-Process: IR (UATR) should display a strong ester carbonyl stretch at

    
    . 
    
    
    
    NMR (
    
    
    ) will validate the cyclization by the presence of the
    
    
    methylene protons (e.g., doublets at
    
    
    and
    
    
    ppm,
    
    
    ) and the
    
    
    methine proton (dd at
    
    
    ppm)[3].

References

  • Metal Triflates: Efficient Catalysts for Oxa-Pictet-Spengler Reaction.Letters in Organic Chemistry.
  • Combined Photocatalysis and Lewis Acid Catalysis Strategy for the Oxa-Pictet–Spengler Reactions of Ethers.NSF Public Access Repository.
  • Sultines as o-Quinodimethane Precursors in an Oxa-Diels–Alder Reaction: Synthesis of Functionalized Isochromans.Thieme E-Books & E-Journals.
  • Enantioselective Copper-Catalyzed Intramolecular O−H Insertion: An Efficient Approach to Chiral 2-Carboxy Cyclic Ethers.

Sources

Troubleshooting & Optimization

resolving impurities in methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (commonly known as methyl isochroman-3-carboxylate). As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind sample degradation and provide self-validating protocols to ensure the structural integrity of your oxygenated heterocycles.

Mechanistic Genesis of Impurities

The synthesis of isochroman derivatives typically relies on the oxa-Pictet-Spengler condensation[1]. In this pathway, a 2-arylethanol reacts with methyl glyoxylate in the presence of a Lewis acid to form an oxocarbenium ion intermediate[2], which undergoes intramolecular cyclization. While highly effective, this pathway—and the resulting product—are susceptible to specific mechanistic pitfalls.

MechanisticPathway SM 2-Arylethanol + Methyl Glyoxylate Oxocarbenium Oxocarbenium Ion Intermediate SM->Oxocarbenium Lewis Acid Catalyst ImpA Impurity A: Unreacted Alcohol SM->ImpA Catalyst Quenching Product Methyl 3,4-dihydro-1H- 2-benzopyran-3-carboxylate Oxocarbenium->Product Intramolecular Cyclization ImpB Impurity B: 1-Oxo Derivative Product->ImpB Auto-oxidation at C1 ImpC Impurity C: Free Carboxylic Acid Product->ImpC Ester Hydrolysis

Mechanistic pathway of oxa-Pictet-Spengler synthesis and impurity genesis.

Diagnostic Data for Impurity Identification

To accurately resolve issues, you must first identify the contaminant. Below is a synthesized quantitative dataset for rapid LC-MS and ¹H-NMR identification.

Impurity ProfileIdentity / StructureRRT (HPLC)Key Diagnostic ¹H-NMR Shifts (CDCl₃)LC-MS (m/z)
Target Product Methyl isochroman-3-carboxylate1.004.8 ppm (ABq, C1-H₂), 3.8 ppm (s, OCH₃)193 [M+H]⁺
Impurity A 2-Phenylethanol (Unreacted SM)~0.653.8 ppm (t, CH₂OH), C1-H₂ absent105 [M-H₂O+H]⁺
Impurity B 1-Oxo derivative (Oxidation)~1.154.9 ppm (dd, C3-H), C1-H₂ absent207[M+H]⁺
Impurity C Isochroman-3-carboxylic acid~0.45>10.5 ppm (br s, COOH), OCH₃ absent177 [M-H]⁻

Troubleshooting FAQs

Q: My isolated product shows a +14 Da mass shift over time. What is happening? A: You are observing the formation of Impurity B (methyl 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate). The causality lies in the C1 benzylic position of the isochroman ring. Because this carbon is flanked by an ethereal oxygen and an aromatic ring, it is highly susceptible to radical-mediated auto-oxidation upon exposure to atmospheric oxygen. To resolve this, samples must be degassed and stored under argon.

Q: I am observing a broad singlet at ~10.5 ppm in my ¹H-NMR spectrum. How do I remove it? A: This chemical shift is diagnostic for the carboxylic acid proton of Impurity C . This occurs due to adventitious moisture during the reaction or aggressive aqueous workup (either too acidic or too basic), which hydrolyzes the methyl ester. You can remove this impurity by performing a mild basic wash (e.g., saturated NaHCO₃) to partition the free acid into the aqueous layer.

Q: Can I avoid unreacted alcohol (Impurity A) by using a different synthetic route? A: Yes. An elegant alternative is the oxa-Diels-Alder reaction utilizing sultines[3] as o-quinodimethane precursors. When reacted with methyl glyoxylate, this [4+2]-cycloaddition completely bypasses the oxocarbenium pathway, eliminating 2-arylethanol contamination entirely.

Self-Validating Experimental Protocols

To ensure reproducibility and high purity, follow these engineered protocols. They incorporate In-Process Controls (IPCs) to create a self-validating system.

Protocol 1: Optimized Oxa-Pictet-Spengler Synthesis

Objective: Maximize cyclization while suppressing ester hydrolysis.

  • Preparation: Flame-dry a Schlenk flask and backfill with argon (3 cycles).

  • Reagent Loading: Add 2-phenylethanol (1.0 equiv) and methyl glyoxylate (1.2 equiv) in anhydrous dichloromethane (0.2 M).

  • Catalyst Addition: Add 10 mol% Cu(OTf)₂. Causality: Cu(OTf)₂ is chosen over stronger Lewis acids (like TiCl₄) to promote rapid oxocarbenium generation while preventing premature ether cleavage[4].

  • Water Scavenging: Add trimethyl orthoformate (0.5 equiv) as an in-situ water scavenger to prevent Impurity C formation.

  • IPC Check: After 12 hours at room temperature, analyze an aliquot via HPLC. Proceed only if the RRT=1.00 peak is >95% relative to the RRT=0.65 peak.

Protocol 2: Orthogonal Impurity Scavenging & Stabilization

Objective: Remove unreacted alcohol (ImpA) and prevent auto-oxidation (ImpB).

  • Scavenging: If Impurity A is present, add polymer-supported (PS) isocyanate resin (2.0 equiv relative to residual alcohol) directly to the crude reaction mixture. Stir for 2 hours. Causality: The isocyanate selectively forms a stable urethane with the primary alcohol of the unreacted starting material, allowing removal by simple filtration without tedious column chromatography.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and the copper catalyst.

  • Mild Workup: Wash the organic filtrate with pH 7.4 phosphate buffer (not NaOH or HCl) to remove trace Impurity C without inducing further ester hydrolysis.

  • Stabilization: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Backfill the flask with argon and store at -20°C. Causality: Degassing and low-temperature storage kinetically trap the C1 position, preventing radical auto-oxidation.

PurificationWorkflow Crude Crude Reaction Mixture Scavenge Add PS-Isocyanate Resin (Scavenges Impurity A) Crude->Scavenge Filter Filtration Scavenge->Filter Removes bound alcohol Wash Mild Aqueous Buffer Wash (Removes Impurity C) Filter->Wash Dry Dry over Na2SO4 & Concentrate in vacuo Wash->Dry Organic Phase Store Store under Argon at -20°C (Prevents Impurity B) Dry->Store

Step-by-step downstream purification workflow to isolate the target carboxylate.

References

  • Title: A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+). Source: nih.gov. URL: [Link]

  • Title: Stereoselective synthesis of sugar-fused (or 1,2-annulated) isochromans and isochromanones by using oxa-Pictet–Spengler reaction. Source: rsc.org. URL: [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, synthetic chemists, and drug development professionals working with methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS: 219874-06-3) [1]. As a critical building block in medicinal chemistry, this isochroman derivative presents unique analytical challenges due to its chiral center at the C-3 position, its susceptibility to ester hydrolysis, and its potential for benzylic oxidation [2].

This resource synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust method refinement for both achiral purity and chiral resolution.

I. Frequently Asked Questions (Troubleshooting & Method Refinement)

Q1: What are the primary chromatographic challenges when determining the chemical purity of this compound, and how do I resolve them?

A: The primary challenge lies in separating the parent ester from its two main degradation products: isochroman-3-carboxylic acid (formed via ester hydrolysis) and methyl 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate (formed via oxidation at the activated C-1 benzylic position) [3].

  • The Causality: The C-1 carbon is highly activated because it is adjacent to both the aromatic ring and the ether oxygen. Standard reversed-phase (RP) methods using unbuffered water/acetonitrile often result in peak tailing for the acid degradant due to secondary interactions with residual silanols on the stationary phase.

  • The Solution: Utilize a high-coverage C18 column (e.g., Waters XBridge) and acidify the mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The low pH suppresses the ionization of the carboxylic acid degradant, ensuring it remains in its neutral state, which drives sharp, symmetrical peaks and reproducible retention times.

Q2: How do I achieve baseline separation of the (3R) and (3S) enantiomers for enantiomeric excess (ee) determination?

A: Because the compound possesses a chiral center at C-3, traditional achiral columns cannot resolve the enantiomers. You must use a Chiral Stationary Phase (CSP) [3].

  • The Causality: Chiral resolution depends on transient diastereomeric interactions (hydrogen bonding,

    
     interactions, and steric hindrance) between the analyte and the chiral selector. Immobilized amylose or cellulose derivatives (e.g., Chiralpak AD-H or IC) provide the necessary chiral grooves.
    
  • The Solution: Normal-phase chromatography is highly recommended. A mobile phase of Hexane and Isopropanol (IPA) (typically 90:10 v/v) allows the ester carbonyl and the ether oxygen to interact maximally with the polysaccharide backbone of the CSP, yielding baseline resolution (

    
    ).
    
Q3: My sample shows inconsistent purity over time during the autosampler sequence. What is causing this?

A: This is a classic symptom of in-situ degradation caused by improper sample diluent selection.

  • The Causality: Dissolving the sample in highly aqueous diluents or unbuffered methanol can catalyze transesterification or hydrolysis over a 24-hour autosampler run.

  • The Solution: Always prepare your analytical standards and samples in an aprotic organic solvent, such as anhydrous Acetonitrile, or a precisely matched mobile phase with a slightly acidic pH to lock the molecule in its stable state.

II. Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters for both achiral and chiral method refinements.

ParameterAchiral Assay (Chemical Purity)Chiral Assay (Enantiomeric Purity)
Column C18 (150 x 4.6 mm, 3.5 µm)Immobilized Amylose CSP (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% TFAHexane (HPLC Grade)
Mobile Phase B Acetonitrile + 0.1% TFAIsopropanol (IPA)
Elution Mode Gradient (10% B to 90% B over 15 min)Isocratic (90:10 Hexane:IPA)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C25°C
Detection (UV) 210 nm and 254 nm220 nm
Sample Diluent AcetonitrileHexane/IPA (50:50)

III. Experimental Protocols: Self-Validating Systems

Protocol A: Achiral Purity & Degradant Profiling

This protocol is designed to self-validate by ensuring system suitability criteria are met before sample analysis.

  • System Preparation: Purge the HPLC system with Mobile Phase A (Water/0.1% TFA) and Mobile Phase B (Acetonitrile/0.1% TFA). Equilibrate the C18 column at 10% B for 20 minutes.

  • Resolution Solution Preparation: Intentionally stress a 1.0 mg/mL solution of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate by adding 10 µL of 0.1N NaOH (to induce hydrolysis to isochroman-3-carboxylic acid) and 10 µL of 3%

    
     (to induce oxidation). Neutralize after 1 hour.
    
  • System Suitability Test (SST): Inject the Resolution Solution.

    • Validation Check: The method is only valid if the resolution (

      
      ) between the acid degradant, the parent ester, and the oxidized degradant is 
      
      
      
      .
  • Sample Analysis: Inject the unknown sample (prepared at 1.0 mg/mL in Acetonitrile). Calculate chemical purity via peak area normalization, excluding the solvent front.

Protocol B: Chiral Enantiomeric Excess (ee) Determination
  • Column Conditioning: Flush the Chiralpak column with 100% Isopropanol for 30 minutes to remove any residual reversed-phase solvents, followed by the isocratic mobile phase (90:10 Hexane:IPA) until the baseline is stable.

  • Racemic Reference Injection: Inject a racemic standard of the compound.

    • Validation Check: Adjust the Hexane:IPA ratio until the two enantiomer peaks achieve an

      
      . Decreasing the IPA concentration (e.g., to 95:5) will increase retention time and typically improve resolution.
      
  • Sample Injection: Inject the synthesized sample. Calculate the %ee using the formula:

    
    .
    

IV. Mandatory Visualization

Diagram 1: Analytical Workflow for Method Refinement

This diagram illustrates the logical decision-making process for analyzing the compound based on the specific analytical goal.

AnalyticalWorkflow Start Sample Analysis Goal: Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate Goal1 Chemical Purity & Degradants Start->Goal1 Goal2 Enantiomeric Excess (Chiral Resolution) Start->Goal2 Achiral Reversed-Phase HPLC (C18 Column) Goal1->Achiral Chiral Normal-Phase HPLC (Polysaccharide CSP) Goal2->Chiral Buffer Use Acidic Modifier (0.1% TFA) to suppress acid degradant ionization Achiral->Buffer MobilePhase Use Hexane/IPA Isocratic Elution Chiral->MobilePhase Result1 Quantify Parent Ester, Hydrolysis & Oxidation Products Buffer->Result1 Result2 Calculate %ee of (3R) and (3S) Enantiomers MobilePhase->Result2

Workflow decision tree for selecting achiral vs. chiral HPLC methodologies.

Diagram 2: Principal Degradation Pathways

Understanding the structural vulnerabilities of the molecule is critical for predicting and resolving impurity peaks.

DegradationPathway Parent Methyl 3,4-dihydro-1H- 2-benzopyran-3-carboxylate (Parent Ester) Hydrolysis Isochroman-3-carboxylic acid (Acid Degradant) Parent->Hydrolysis Ester Hydrolysis (Aqueous/Basic Stress) Oxidation Methyl 1-oxo-3,4-dihydro- 1H-2-benzopyran-3-carboxylate (Oxidized Degradant) Parent->Oxidation Benzylic Oxidation (Peroxide/Air Stress)

Primary degradation pathways affecting the stability and purity of the compound.

V. References

Validation & Comparative

Structural Validation of Methyl 3,4-Dihydro-1H-2-benzopyran-3-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Scientific Context

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is a functionalized derivative of the isochroman scaffold. Isochromans are privileged pharmacophores embedded in numerous biologically active natural products and synthetic drugs, including antimalarial agents like cladosporin[1].

The structural validation of this compound presents two primary analytical challenges:

  • Absolute Stereochemistry: Determining the exact spatial arrangement at the C3 chiral center. Enantiomeric variations at this position can lead to up to a 500-fold difference in target binding affinity (e.g., against parasite lysyl-tRNA synthetase)[1].

  • Solid-State Conformation: The tetrahydropyran ring of the isochroman core typically adopts a half-chair conformation. Accurately mapping whether the C3-carboxylate group occupies an axial or equatorial position is critical for understanding its 3D pharmacophore model[2].

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide excellent solution-state data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural and stereochemical validation[3].

Comparative Analysis of Structural Validation Techniques

To objectively evaluate the best approach for validating the structure of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, we must compare X-ray crystallography against alternative analytical methods.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Solution-State NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output 3D atomic coordinates, precise bond lengths, and bond angles[4].Atomic connectivity, through-space proximity (NOESY), and solution dynamics[4].Exact molecular weight and fragmentation patterns.
Stereochemical Validation Definitive. Yields absolute configuration via the Flack parameter.Inferential. Requires chiral derivatization or complex computational modeling.None. Cannot distinguish between stereoisomers.
Conformational Analysis Captures the exact solid-state half-chair conformation and axial/equatorial substituents[2].Averages out rapid conformational interconversions in solution.Cannot provide 3D conformational data.
Sample Requirements Requires a high-quality, defect-free single crystal (0.1–0.3 mm)[4].Requires ~1–10 mg of soluble sample in a deuterated solvent[4].Requires microgram quantities; highly sensitive.
Throughput & Bottlenecks Low throughput; crystal growth is a major kinetic bottleneck.High throughput; standard validation takes minutes to hours.Ultra-high throughput.

The Verdict: NMR and HRMS are essential for routine purity and connectivity checks. However, for a molecule where the C3 stereocenter dictates biological efficacy, SCXRD is the only self-validating technique that provides an irrefutable, atomic-resolution 3D map of the molecule[3].

Experimental Workflow & Logic Diagram

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the transition from solution-state screening to solid-state confirmation.

Workflow Synth Synthesis of Methyl Isochroman-3-carboxylate NMR Solution-State NMR (Connectivity & Purity) Synth->NMR Purified Compound Cryst Single Crystal Growth (Vapor Diffusion) NMR->Cryst >95% Purity XRD X-Ray Data Collection (100 K, Cu Kα) Cryst->XRD Diffraction-Quality Crystal Solve Structure Solution (SHELXT / SHELXL) XRD->Solve High-Res Electron Density Valid Validation (checkCIF) Flack Parameter & R-factor Solve->Valid Refined Structural Model

Caption: Workflow for the structural validation of isochroman derivatives using X-ray crystallography.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. Every step below is designed as a self-validating system to ensure the highest fidelity of structural data.

Step 1: Single Crystal Growth (Vapor Diffusion Method)
  • Procedure: Dissolve 5 mg of purified methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate in 0.5 mL of dichloromethane (inner vial). Place this vial inside a larger, sealed vessel containing 3 mL of pentane (anti-solvent). Allow to sit undisturbed at 4 °C for 3–5 days.

  • Causality: Vapor diffusion is employed because it creates a highly controlled, asymptotic approach to supersaturation. This prevents rapid precipitation and favors the slow nucleation required to grow the defect-free single crystals necessary for sub-angstrom X-ray resolution[4].

Step 2: Crystal Mounting and Data Collection
  • Procedure: Select a crystal with distinct faces (approx. 0.15 × 0.10 × 0.10 mm) under a polarized stereomicroscope. Coat the crystal in paratone oil, mount it on a micromount loop, and immediately transfer it to the diffractometer's goniometer under a 100 K nitrogen stream.

  • Causality: Data collection is performed at 100 K to suppress atomic thermal vibrations (reducing B-factors). This sharpens the diffraction spots and prevents radiation-induced degradation of the organic crystal. Copper Kα radiation (

    
     Å) is specifically chosen over Molybdenum because the heavier Cu photons induce stronger anomalous dispersion signals from the oxygen atoms, which is mathematically necessary to calculate a reliable Flack parameter for absolute stereochemical determination.
    
Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames using the diffractometer's native software. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: All non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids rather than spheres). Hydrogen atoms on the isochroman core should be placed in geometrically calculated positions and refined using a riding model to prevent over-parameterization of the data.

Step 4: Self-Validating Quality Control (checkCIF)
  • Procedure: Generate the final Crystallographic Information File (.cif). Upload this file to the IUCr checkCIF/PLATON web service[5].

  • Validation Criteria: The protocol is only considered successful if the report returns zero A-level or B-level alerts regarding missing symmetry or incorrect atom assignments.

    • The R-factor (

      
      )  must be 
      
      
      
      . This metric quantifies the agreement between the experimental electron density and the theoretical model, ensuring the observed half-chair conformation is not an artifact of thermal noise[3].
    • The Flack parameter must be

      
      . A value near zero definitively proves the absolute configuration of the C3 stereocenter.
      

Data Interpretation: The Structural Reality

When the X-ray structure of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is successfully resolved, the data will explicitly reveal the molecular geometry. Previous systematic X-ray investigations of isochroman derivatives demonstrate that the heterocyclic ring heavily favors a half-chair conformation [2].

By analyzing the torsion angles around the C3–C4 bond, researchers can determine whether the bulky methyl carboxylate group at C3 minimizes steric clash by adopting an equatorial position, or if crystal packing forces / stereoelectronic effects force it into an axial position. This 3D spatial orientation is the exact data required by computational chemists to perform accurate in silico docking studies against biological targets.

References

  • 5zh4 - CRYSTAL STRUCTURE OF PfKRS WITH INHIBITOR CLADO-7 - Summary - PDBj.Protein Data Bank Japan.
  • Structure validation in chemical crystallography - Platon.Platonsoft.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.National Institutes of Health (PMC).
  • Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy.Benchchem.
  • Isochroman derivatives and their tendency to crystallize in chiral space groups.Universität Regensburg.
  • Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes.Chemical Science (RSC Publishing).

Sources

comparative analysis of different synthetic routes to methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (commonly known as methyl isochroman-3-carboxylate) is a highly versatile oxygen-containing heterocyclic scaffold. Isochroman derivatives are heavily utilized in medicinal chemistry, notably serving as core pharmacophores for protein tyrosine phosphatase 1B (PTP1B) inhibitors in anti-diabetic drug development[1].

For process chemists and drug discovery scientists, selecting the optimal synthetic route to this scaffold dictates the overall yield, regiocontrol, and potential for enantioselective functionalization. This guide objectively compares the three primary synthetic methodologies—the Oxa-Pictet-Spengler reaction, the Oxa-Diels-Alder cycloaddition, and direct acid esterification—providing mechanistic causality, self-validating experimental protocols, and comparative metrics.

Mechanistic Pathways & Causality

Route A: The Oxa-Pictet-Spengler (OPS) Reaction

The Oxa-Pictet-Spengler reaction is the most direct route to the isochroman core, utilizing commercially available 2-phenylethanol and methyl glyoxylate.

  • Causality of Choices : An acid catalyst (such as

    
    -TsOH or a Lewis acid like 
    
    
    
    ) is strictly required to protonate the initial hemiacetal, driving the dehydration step to form a highly electrophilic oxocarbenium ion. The subsequent intramolecular Friedel-Crafts-type alkylation is entropically favored, trapping the oxocarbenium ion to form the 6-membered pyran ring[2].

OPS_Pathway A 2-Phenylethanol + Methyl Glyoxylate B Hemiacetal Intermediate A->B Acid Catalyst C Oxocarbenium Ion (Electrophile) B->C -H2O D Intramolecular Friedel-Crafts C->D Ring Closure E Methyl 3,4-dihydro-1H- 2-benzopyran-3-carboxylate D->E Deprotonation

Mechanistic pathway of the Oxa-Pictet-Spengler reaction forming the isochroman core.
Route B: Oxa-Diels-Alder (ODA) Cycloaddition

This route relies on the generation of highly reactive o-quinodimethanes (diene) from sultine precursors, which then undergo a [4+2] cycloaddition with methyl glyoxylate (dienophile).

  • Causality of Choices : Sultines are chosen as precursors because their thermal extrusion of

    
     gas is irreversible, driving the in situ formation of the diene without requiring harsh reagents. The addition of a Lewis acid (
    
    
    
    ) coordinates to the glyoxylate carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO) to accelerate the cycloaddition and strictly control regioselectivity[3].

ODA_Workflow Sultine Sultine Precursor Heat Thermal Extrusion (90 °C, Toluene) Sultine->Heat Diene o-Quinodimethane (Reactive Diene) Heat->Diene -SO2 Cycloadd [4+2] Cycloaddition Cu(OTf)2 Catalyst Diene->Cycloadd Dienophile Methyl Glyoxylate Dienophile->Cycloadd Product Methyl 3,4-dihydro-1H- 2-benzopyran-3-carboxylate Cycloadd->Product

Workflow of the Oxa-Diels-Alder cycloaddition via sultine-derived o-quinodimethane.
Route C: Direct Esterification of Isochroman-3-carboxylic Acid

When the free acid is already available (often synthesized via cyclization of phenylalanine derivatives), direct esterification is utilized.

  • Causality of Choices : Thionyl chloride (

    
    ) is reacted with methanol to generate anhydrous 
    
    
    
    in situ. This provides a strongly acidic environment that protonates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol. The evolution of
    
    
    and
    
    
    gases provides the thermodynamic driving force to push the reaction to completion.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of each synthetic route to assist in route selection based on project constraints.

MetricOxa-Pictet-Spengler (OPS)Oxa-Diels-Alder (ODA)Direct Acid Esterification
Typical Yield 60–85%85–95%>95%
Regioselectivity Moderate (Dependent on arene substituents)Excellent (Strict structural control)N/A (Core is pre-established)
Atom Economy High (Loss of

)
Moderate (Loss of

)
High (Loss of

/

/

)
Enantioselectivity Achievable via Chiral Ligands (e.g., Bisoxazoline)[2]Difficult to control stereocenters post-extrusionRetains stereochemistry of starting acid
Primary Advantage Uses cheap, commercially available starting materials.Exceptional functional group tolerance[3].Robust, scalable, minimal purification needed.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific in-process checks to verify the success of the chemical transformation before proceeding to the next step.

Protocol A: Oxa-Pictet-Spengler Synthesis
  • Preparation : Flame-dry a 50 mL round-bottom flask and purge with argon. Charge with 2-phenylethanol (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition : Add methyl glyoxylate (12.0 mmol, 1.2 equiv). Note: Ensure methyl glyoxylate is freshly distilled or depolymerized if using the polymeric form.

  • Catalysis : Add

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 1.0 mmol, 10 mol%).
  • Reaction : Stir the mixture at room temperature for 12 hours.

  • In-Process Validation : Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a new UV-active spot (
    
    
    
    ) that stains dark blue/purple with
    
    
    -anisaldehyde.
  • Quench & Workup : Quench the reaction with saturated aqueous

    
     (15 mL) to neutralize the acid and prevent ring-opening degradation. Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification : Purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes) to yield the target ester.

Protocol B: Oxa-Diels-Alder Cycloaddition[3]
  • Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the functionalized sultine precursor (0.4 mmol, 2.0 equiv) and

    
     (0.01 mmol, 5 mol%). Evacuate and backfill with argon three times.
    
  • Reagent Addition : Add a solution of methyl glyoxylate (0.2 mmol, 1.0 equiv) in anhydrous toluene (2 mL).

  • Thermal Extrusion : Seal the tube and heat in a pre-heated oil bath at 90 °C for 18 hours.

  • In-Process Validation : The extrusion of

    
     will cause a slight pressure increase. TLC monitoring (Hexanes/EtOAc 9:1) will show the complete consumption of the glyoxylate dienophile.
    
  • Workup : Cool the mixture to room temperature. Filter the crude mixture directly through a short pad of silica gel, eluting with pure EtOAc to remove the copper catalyst.

  • Purification : Concentrate the filtrate and purify by column chromatography (silica gel, 10% EtOAc/Hexanes) to afford the pure methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate.

Protocol C: Direct Esterification
  • Preparation : Suspend isochroman-3-carboxylic acid (5.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a 50 mL flask. Cool to 0 °C using an ice bath.

  • Activation : Dropwise, add thionyl chloride (

    
    , 7.5 mmol, 1.5 equiv). Caution: Highly exothermic; perform in a fume hood due to 
    
    
    
    and
    
    
    gas evolution.
  • Reaction : Remove the ice bath, attach a reflux condenser, and heat to 65 °C for 3 hours.

  • In-Process Validation : Evaporate a 0.1 mL aliquot and dissolve in

    
    . 
    
    
    
    NMR should show the disappearance of the broad carboxylic acid peak (~11.0 ppm) and the appearance of a sharp singlet at ~3.75 ppm (ester
    
    
    ).
  • Workup : Cool to room temperature and concentrate in vacuo to remove excess methanol. Dilute with EtOAc (20 mL) and wash carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Isolation : Dry the organic layer over

    
    , filter, and concentrate to yield the product in quantitative yield without the need for chromatography.
    

Analytical Validation Standards

Regardless of the synthetic route chosen, the final isolated product must be validated against the following spectroscopic benchmarks:

  • 
     NMR (
    
    
    
    MHz,
    
    
    )
    : The diagnostic hallmark of the isochroman core is the C1 methylene protons, which typically appear as an AB quartet or a distinct multiplet around
    
    
    4.80–5.00 ppm due to the adjacent oxygen and aromatic ring. The C3 methine proton appears at
    
    
    4.25–4.40 ppm, and the new methyl ester group presents as a sharp
    
    
    singlet at
    
    
    3.75 ppm.
  • FT-IR (ATR) : Successful formation of the product is confirmed by a strong, sharp carbonyl (

    
    ) stretching frequency at ~1735–1745 cm
    
    
    
    , accompanied by a distinct
    
    
    cyclic ether stretching band at ~1110 cm
    
    
    .

References

  • BenchChem. "3-(2,2-diphenyl-1,3-dithiolan-4-yl)propanoic acid | 1170960-40-3 - 摩熵化学" (Context: Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents). Molaid. URL: [Link]

  • Karger Publishers. "Theilheimer's Synthetic Methods of Organic Chemistry" (Context: Enantioselective synthesis of isochroman-3-carboxylic acid esters). Karger. URL: [Link]

Sources

spectroscopic comparison of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate Enantiomers: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing enantiomers of complex heterocyclic scaffolds. Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS: 219874-06-3), an isochromene derivative, features a chiral center at the C3 position bearing a methyl ester group. Because the (3R) and (3S) enantiomers possess identical scalar physical properties in achiral environments, differentiating them requires techniques that probe their asymmetric spatial arrangements.

This guide provides an objective, causality-driven comparison of the three gold-standard spectroscopic methodologies used to assign absolute configuration (AC) and determine enantiomeric excess (%ee) for this specific molecular scaffold.

Chiroptical Spectroscopy: VCD and ECD

Mechanistic Causality Chiroptical techniques measure the differential absorption of left- and right-circularly polarized light.

  • Electronic Circular Dichroism (ECD): Probes the chiral environment of electronic transitions. For our isochromene derivative, the fused benzene ring provides strong

    
     transitions in the 200–280 nm UV region. The spatial orientation of the C3 methyl ester perturbs this chromophore, yielding equal but opposite Cotton effects for the (3R) and (3S) enantiomers [1].
    
  • Vibrational Circular Dichroism (VCD): Probes the chiral environment of molecular vibrations in the infrared region. The highly polar C=O stretching mode of the C3 methyl ester (~1740 cm⁻¹) acts as a robust, localized reporter. VCD is often preferred over ECD for highly flexible molecules because vibrational modes are less susceptible to long-range conformational averaging [2].

Experimental Protocol: Absolute Configuration Determination This protocol relies on a self-validating system where experimental data is directly correlated with ab initio Density Functional Theory (DFT) calculations [3].

  • Sample Preparation: Dissolve 5–10 mg of the enantiopure sample in 150 µL of a non-absorbing chiral solvent (e.g., CDCl₃ or CD₂Cl₂) for VCD, or HPLC-grade acetonitrile for ECD (concentration ~0.1 mg/mL).

  • Spectral Acquisition:

    • VCD: Acquire spectra using a polarization-modulated FT-IR spectrometer (e.g., Bruker PMA 50) equipped with a photoelastic modulator (PEM). Accumulate 4,000–8,000 scans to achieve a high signal-to-noise ratio.

    • ECD: Acquire spectra from 190 nm to 350 nm using a standard spectropolarimeter.

  • Computational Modeling: Perform a Monte Carlo conformational search using molecular mechanics (MMFF94). Optimize the stable conformers using DFT at the B3LYP/6-31G* level.

  • TDDFT Calculation: Calculate the theoretical ECD and VCD spectra for the (3R) enantiomer.

  • Validation: Overlay the experimental spectrum with the calculated (3R) spectrum. A match in sign and relative magnitude confirms the (3R) configuration; an inverted experimental spectrum confirms the (3S) configuration.

VCD_Workflow Start Enantiomer Sample (Liquid/Solution) Exp Experimental Measurement (VCD / ECD Spectrometer) Start->Exp Prepare in CDCl3 / MeCN Comp Computational Modeling (Monte Carlo Conformational Search) Start->Comp In Silico Input Compare Spectral Comparison (Overlay Exp vs. Calc) Exp->Compare DFT DFT / TDDFT Optimization (B3LYP/6-31G*) Comp->DFT CalcSpec Calculate Theoretical VCD/ECD Spectra DFT->CalcSpec CalcSpec->Compare Result Absolute Configuration Assigned (3R or 3S) Compare->Result Match Signs & Magnitudes

Workflow for determining absolute configuration using VCD/ECD and DFT calculations.

Table 1: Expected Chiroptical Data Profile

Spectroscopic Feature(3R)-Enantiomer(3S)-EnantiomerDiagnostic Value
ECD Cotton Effect (~220 nm) Positive (+Δε)Negative (-Δε)High (Probes aromatic

transition)
ECD Cotton Effect (~270 nm) Negative (-Δε)Positive (+Δε)Moderate (Probes

transition)
VCD C=O Stretch (~1740 cm⁻¹) Negative (-ΔA)Positive (+ΔA)Very High (Direct probe of the chiral center)
VCD C-O Stretch (~1200 cm⁻¹) Positive (+ΔA)Negative (-ΔA)High (Ester linkage vibration)

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

Mechanistic Causality Standard ¹H and ¹³C NMR cannot distinguish between the (3R) and (3S) enantiomers of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate because their magnetic environments are identical. To break this symmetry, we introduce a Chiral Shift Reagent (CSR) such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], or Eu(hfc)₃ [4].

The Lewis basic sites on our molecule (the ester carbonyl oxygen and the pyran ring oxygen) coordinate with the paramagnetic Europium ion. Because the CSR contains chiral camphorate ligands, the resulting host-guest complexes are diastereomeric. These diastereomeric complexes possess distinct geometries, placing the protons of the (3R) and (3S) enantiomers in different regions of the Europium atom's anisotropic magnetic shielding cone, thereby splitting their NMR signals [5].

Experimental Protocol: %ee Determination via ¹H NMR

  • Sample Preparation: Dissolve 10 mg of the methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate sample in 0.6 mL of anhydrous CDCl₃ in an NMR tube.

  • Baseline Acquisition: Acquire a standard 400 MHz or 500 MHz ¹H NMR spectrum to identify the unshifted methoxy (-OCH₃) singlet (~3.7 ppm) and the C3 methine proton triplet/doublet of doublets (~4.8 ppm).

  • Titration: Incrementally add 5 mg portions of Eu(hfc)₃ to the NMR tube. Shake gently to dissolve.

  • Monitoring: Acquire a spectrum after each addition. Observe the downfield shift of the signals. The -OCH₃ singlet will split into two distinct singlets representing the (3R) and (3S) enantiomers.

  • Quantification: Once baseline resolution is achieved (typically at a 0.2 to 0.5 molar equivalent of CSR), integrate the split -OCH₃ peaks to calculate the enantiomeric excess (%ee).

NMR_Mechanism R_Enant (3R)-Enantiomer (Guest) R_Complex Diastereomeric Complex 1 [Eu(hfc)3 - (3R)] R_Enant->R_Complex Fast Exchange S_Enant (3S)-Enantiomer (Guest) S_Complex Diastereomeric Complex 2 [Eu(hfc)3 - (3S)] S_Enant->S_Complex Fast Exchange CSR Chiral Shift Reagent e.g., Eu(hfc)3 CSR->R_Complex CSR->S_Complex NMR_R NMR Signal Set A (Shifted Downfield) R_Complex->NMR_R Anisotropic Shielding NMR_S NMR Signal Set B (Shifted Downfield differently) S_Complex->NMR_S Anisotropic Shielding

Mechanism of transient diastereomeric complex formation using a chiral lanthanide shift reagent.

Table 2: Expected NMR Chemical Shift Dispersion with Eu(hfc)₃

Proton AssignmentBase Chemical Shift (δ, ppm)Shift with Eu(hfc)₃ (δ, ppm)Dispersion (ΔΔδ, ppm)
Ester -OCH₃ (Singlet) ~3.75~5.20 (R) / ~5.35 (S)~0.15 (Baseline resolved)
C3 Methine -CH (dd) ~4.80~6.50 (R) / ~6.70 (S)~0.20 (Complex multiplet)
Aromatic Protons (m) 7.10 - 7.307.50 - 8.00Minimal (Too far from binding site)

Summary & Best Practices

When analyzing methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate enantiomers, the choice of technique depends entirely on the analytical goal:

  • Use VCD/ECD combined with TDDFT when you have synthesized a novel enantiomer and must definitively prove its Absolute Configuration without growing an X-ray quality crystal. VCD is particularly reliable here due to the strong ester carbonyl signal.

  • Use ¹H NMR with Eu(hfc)₃ for rapid, benchtop determination of Enantiomeric Excess (%ee) during asymmetric synthesis optimization. It provides immediate quantitative data without the need for specialized chiral chromatography columns.

References

  • Electronic Circular Dichroism | Encyclopedia MDPI. MDPI. Available at:[Link]

  • Vibrational circular dichroism (VCD) - Bruker. Bruker Corporation. Available at:[Link]

  • Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism. ACS Publications. Available at:[Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed (NIH). Available at:[Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Definitive Guide to Confirming the Absolute Configuration of Chiral Methyl 3,4-Dihydro-1H-2-Benzopyran-3-Carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral molecules is a critical bottleneck in pharmaceutical development, driven by the necessity to understand chiral recognition, distribution, and metabolism in biological systems[1]. For chiral building blocks like methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate (also known as methyl isochroman-3-carboxylate; CAS: 219874-06-3)[2],, selecting the correct analytical methodology requires a deep understanding of the molecule's structural physics.

This guide objectively compares the performance of leading analytical methodologies—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-Ray Diffraction (SCXRD), and NMR—specifically tailored to the stereochemical assignment of the C3 chiral center in this isochroman derivative.

Structural Causality: The Physics of the Isochroman Scaffold

To choose the optimal analytical method, we must first analyze the causality behind how this specific molecule interacts with electromagnetic radiation and physical environments:

  • Conformational Flexibility: The 3,4-dihydro-1H-2-benzopyran (isochroman) ring typically adopts a half-chair conformation. The C3 methyl ester group exists in a dynamic equilibrium between pseudo-axial and pseudo-equatorial positions. Any solution-phase analysis (VCD/ECD) must account for this Boltzmann distribution.

  • Chromophore Presence: The fused benzene ring acts as a strong UV chromophore, making the molecule highly amenable to ECD. The chiral center at C3 perturbs the

    
     transitions of the aromatic ring.
    
  • Vibrational Richness: The ester carbonyl (

    
     stretch 
    
    
    
    cm
    
    
    ), ether oxygen (
    
    
    stretches), and aromatic ring breathing modes provide a highly specific, dense vibrational signature[3].
  • Physical State Limitations: Isochroman esters of this molecular weight are frequently viscous oils or low-melting solids, making crystallization for X-ray diffraction inherently challenging[4].

Comparative Methodologies for Absolute Configuration

A. Vibrational Circular Dichroism (VCD) + DFT (The Optimal Solution)

VCD measures the differential absorption of left versus right circularly polarized infrared light during vibrational transitions[1].

  • Performance: VCD is the premier choice for methyl isochroman-3-carboxylate. It requires no crystallization and no derivatization[1]. Because VCD spectra are significantly richer in spectral features than ECD[3], the coupling between the ester carbonyl and the chiral C3 environment produces a definitive chiroptical signature.

  • Precedent: Recent stereochemical analyses of complex biaryl-type bis-isochromans have conclusively demonstrated that VCD, paired with Density Functional Theory (DFT), provides unambiguous AC assignments for the isochroman core[5],[6].

B. Electronic Circular Dichroism (ECD) + TDDFT

ECD measures the differential absorption of circularly polarized UV-Vis light.

  • Performance: Highly effective due to the adjacent benzene chromophore. ECD requires significantly less sample mass (micrograms) compared to VCD (milligrams). However, because ECD bands are broad and fewer in number, it is slightly more susceptible to conformational noise if the DFT geometry optimization is imperfect[3].

C. Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD relies on the anomalous dispersion of X-rays by atoms in a crystal lattice[7].

  • Performance: While considered the "gold standard," its application here is severely bottlenecked. First, the molecule must be crystallized. Second, it lacks a heavy atom (e.g., Cl, Br, I)[7]. To determine the AC of a light-atom structure (only C, H, O), specialized Cu K

    
     radiation is mandatory to detect the weak anomalous scattering.
    
D. NMR with Chiral Derivatizing Agents (Mosher's Method)
  • Performance: This method is fundamentally inefficient for this molecule. Because the C3 position is an ester, direct application of Mosher's acid chloride is impossible. The molecule would require a synthetic reduction to isochroman-3-ylmethanol prior to derivatization, introducing unacceptable risks of racemization and synthetic overhead.

Quantitative Performance Comparison

Analytical MethodologyRequired Sample StateSample AmountDerivatization Required?Structural Causality for IsochromansConfidence Level
VCD + DFT Solution (e.g.,

)
2 - 5 mgNo Rich vibrational coupling between C=O, C-O, and chiral C3 center.Very High
ECD + TDDFT Solution (e.g., MeOH)< 0.1 mgNo C3 chirality perturbs aromatic

transitions.
High
SCXRD High-Quality Single Crystal1 crystalNo (but difficult)Requires Cu K

radiation due to lack of heavy atoms.
Absolute (if crystalline)
NMR (Mosher's) Solution1 - 5 mgYes (Reduction to alcohol)Relies on anisotropic shielding of diastereomeric protons.Moderate (due to synthetic risk)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . An experiment must pass its internal validation checkpoint before the absolute configuration can be assigned.

Protocol 1: Solution-Phase VCD/ECD Workflow

Step 1: Sample Preparation Dissolve 4.0 mg of enantiopure methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate in 150


L of 

(for VCD) to avoid IR blackout regions in the critical

cm

window. Prepare a separate

M solution in spectroscopic grade methanol for ECD.

Step 2: Data Acquisition

  • VCD: Acquire simultaneous IR and VCD spectra using a VCD spectrometer equipped with a BaF

    
     cell (100 
    
    
    
    m path length) at 4 cm
    
    
    resolution for 4-6 hours to ensure a high signal-to-noise ratio[7].
  • ECD: Scan from 190 nm to 400 nm using a quartz cuvette (1 mm path length).

Step 3: Computational Modeling (DFT) Perform a conformational search using Molecular Mechanics (e.g., OPLS4). Optimize the resulting conformers using DFT at the B3LYP/6-311G(d,p) level of theory with an implicit solvent model (PCM for


). Calculate vibrational frequencies and rotational strengths (for VCD) and electronic transitions via TDDFT (for ECD)[3].

Step 4: The Validation Checkpoint (Critical) Self-Validation: Before comparing VCD signs, overlay the experimental IR spectrum with the Boltzmann-averaged calculated IR spectrum.

  • Rule: If the IR spectral overlap (Enantiomeric Similarity Index) is

    
    , the computational conformational ensemble is flawed. Do not proceed.  Re-evaluate the DFT functional or solvent model.
    
  • Assignment: If the IR spectra match, compare the VCD bands. If the signs of the major calculated transitions (especially the C=O stretch) match the experimental data, the AC is confirmed[4].

Protocol 2: Solid-State SCXRD Workflow

Step 1: Crystallization Attempt crystallization via slow vapor diffusion (e.g., dissolving the oil in minimal dichloromethane and diffusing pentane at 4°C).

Step 2: Data Collection Mount the crystal on a diffractometer equipped with a Cu K


 microfocus source (

Å)
. Collect data with high redundancy (>4) to maximize the anomalous signal of the oxygen atoms.

Step 3: The Validation Checkpoint (Critical) Self-Validation: Refine the structure and evaluate the Flack parameter (


) .
  • Rule: For a definitive assignment in a light-atom structure,

    
     must equal 
    
    
    
    with a standard uncertainty (s.u.) of
    
    
    . If
    
    
    , the assignment is indeterminate. The system dictates a mandatory fallback to the VCD protocol.

Workflow Visualization

AC_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase (DFT) Start Methyl isochroman-3-carboxylate Enantiopure Sample IR_VCD Measure IR & VCD Spectra (Solution State, CDCl3) Start->IR_VCD UV_ECD Measure UV & ECD Spectra (Solution State, MeOH) Start->UV_ECD Conform Conformational Search (Molecular Mechanics) Start->Conform Compare Compare Experimental vs. Theoretical Spectra IR_VCD->Compare UV_ECD->Compare Opt Geometry Optimization (B3LYP/6-311G**) Conform->Opt Calc_Spec Calculate VCD & ECD Tensors (TDDFT for ECD) Opt->Calc_Spec Boltzmann Boltzmann Averaging of Conformers Calc_Spec->Boltzmann Boltzmann->Compare Result Absolute Configuration Assigned (R or S) Compare->Result

Workflow for absolute configuration assignment using experimental spectroscopy and DFT.

References

  • BioTools. "ABSOLUTE CONFIGURATION BY VCD | BioTools". BioTools Inc. Available at: [Link]

  • Czenke, Z., et al. (2024). "VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality". International Journal of Molecular Sciences, 25(17), 9657. Available at:[Link]

  • American Laboratory. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery". American Laboratory. Available at:[Link]

  • Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)". Spectroscopy Europe. Available at: [Link]

Sources

Benchmarking Catalytic Efficiency in Benzopyran Synthesis: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of benzopyrans (chromenes and chromanes) not merely as a routine chemical transformation, but as a highly optimized system where catalyst choice dictates downstream scalability, environmental footprint, and pharmacological viability. Benzopyrans are privileged pharmacophores ubiquitous in anti-cancer, anti-microbial, and neuroprotective agents.

This guide objectively benchmarks the performance of modern catalytic systems—ranging from recoverable heterogeneous nanomaterials to highly stereoselective homogeneous organocatalysts—providing actionable, field-proven insights and self-validating experimental protocols.

Mechanistic Causality in Multicomponent Reactions (MCRs)

The most straightforward synthesis of the benzopyran heterocyclic system involves a one-pot, three-component coupling of an aromatic aldehyde, malononitrile, and an activated 1,3-dicarbonyl (such as dimedone)[1]. The efficiency of this cascade relies heavily on the catalyst's ability to lower the activation energy for two distinct bond-forming events: a Knoevenagel condensation followed by a Michael addition-cyclization sequence.

G A Aldehyde + Malononitrile (Starting Materials) B Knoevenagel Condensation (Catalyst Surface) A->B C Arylidenemalononitrile (Electrophilic Intermediate) B->C - H2O E Michael Addition (C-C Bond Formation) C->E D Dimedone / 1,3-Dicarbonyl (Nucleophile) D->E F Intramolecular Cyclization (Ring Closure) E->F G Tetrahydrobenzo[b]pyran (Target Scaffold) F->G Tautomerization

Fig 1: Mechanistic pathway of the three-component synthesis of tetrahydrobenzo[b]pyrans.

Benchmarking Heterogeneous & Green Catalysts

For industrial scale-up, catalyst recovery and solvent toxicity are primary bottlenecks. Recent advancements have shifted away from traditional homogeneous bases (like piperidine) toward engineered nanomaterials that offer high surface-area-to-volume ratios and facile recovery[1].

Magnetic nanoparticles, such as Fe3O4@SiO2@Cl and AIL@MNP (Magnetic Nanoparticle-Supported Acidic Ionic Liquid), are particularly advantageous. The causality here is physical: the superparamagnetic Fe3O4 core allows for instantaneous magnetic decantation, entirely eliminating the mechanical loss of catalyst associated with traditional filter paper[2],[3]. Furthermore, performing these reactions under solvent-free conditions maximizes the collision frequency between substrates and the solid catalyst surface, drastically reducing reaction times to under 40 minutes[2],[3].

Alternatively, silica-supported bases like Nano-SiO2/DBN excel in green solvent mixtures (H2O/EtOH), leveraging the hydrophobic effect to drive the organic substrates together, yielding up to 95% conversion[4].

Table 1: Quantitative Comparison of Heterogeneous Catalysts
Catalyst SystemKey SubstratesOptimized ConditionsTimeYield (%)Recyclability
Fe3O4@SiO2@Cl [2]2-Chlorobenzaldehyde, Malononitrile, 1,3-CyclohexanedioneSolvent-free, 90 °C15 min95–98>5 cycles (Magnetic)
AIL@MNP [3]Aromatic Aldehydes, Malononitrile, DimedoneSolvent-free, 90 °C20–40 min85–94>5 cycles (Magnetic)
Nano-SiO2/DBN [4]4-Chlorobenzaldehyde, Malononitrile, DimedoneH2O/EtOH (1:1), 60 °C<30 min90–95>4 cycles (Filtration)
SMH (Sodium-modified hydroxyapatite)[1]Aromatic Aldehydes, Malononitrile, PhenolH2O, Reflux6 h61–875 cycles (Filtration)

Benchmarking Asymmetric Catalysts for Chiral Benzopyrans

In drug development, enantiomeric purity is non-negotiable. The synthesis of chiral benzopyrans requires catalysts capable of highly ordered transition states.

Organocatalysts, such as Bifunctional Thioureas , excel in Michael-Michael cascade reactions. By utilizing a thiourea moiety to activate the electrophile via double hydrogen-bonding, and a tertiary amine to deprotonate the nucleophile (nitromethane), the catalyst locks the substrates in a rigid stereochemical pocket. This dual-activation yields polysubstituted chromans with three consecutive stereocenters and excellent enantioselectivity[5].

Similarly, Diphenylprolinol ether promotes an enantioselective Friedel−Crafts alkylation/cyclization cascade between 1-naphthols and α,β-unsaturated aldehydes, providing one-pot access to chiral chromanes[6]. For transition-metal approaches, Gold(I) catalysts mediate asymmetric carboalkoxylations via a unique 1,2-rearrangement of propargyl esters, generating gold carbenoid intermediates that yield benzopyrans with exceptional enantiomeric excess[7].

G A Chalcone Enolate + Nitromethane B Bifunctional Thiourea Catalyst (H-Bonding & Base Activation) A->B C 1st Michael Addition (Stereocenters 1 & 2) B->C Enantioselective Attack D 2nd Michael Addition (Stereocenter 3) C->D Cascade Cyclization E Chiral Polysubstituted Chroman (High ee% & dr) D->E

Fig 2: Organocatalyzed Michael-Michael cascade for asymmetric synthesis of polysubstituted chromans.

Table 2: Quantitative Comparison of Asymmetric Catalysts
Catalyst SystemReaction CascadeSubstrate Scopeee (%)Yield (%)Key Advantage
Bifunctional Thiourea [5]Michael-MichaelChalcone enolates + Nitromethane>9585–95Establishes 3 consecutive stereocenters
Diphenylprolinol ether [6]Friedel-Crafts / Cyclization1-Naphthols + α,β-Unsaturated Aldehydes88–9670–85Utilizes readily available starting materials
Gold(I) Complex [7]CarboalkoxylationPropargyl esters / ethers90–9865–88Novel 1,2-rearrangement pathway

Standardized Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression and stereochemical integrity.

Protocol A: Green Multicomponent Synthesis using Magnetic Nanocatalysts (Fe3O4@SiO2@Cl)

Objective: Rapid, solvent-free synthesis of tetrahydrobenzo[b]pyrans with zero-attrition catalyst recovery.

  • Substrate Loading: In a 10 mL round-bottom flask, combine 2-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 1,3-cyclohexanedione (1.0 mmol).

    • Causality: Strict equimolar ratios prevent the accumulation of the arylidenemalononitrile intermediate, simplifying downstream purification.

  • Catalyst Addition: Add 3 mg of the Fe3O4@SiO2@Cl nanocomposite. Maintain strictly solvent-free conditions.

  • Thermal Activation: Stir the mixture at 90 °C for 15 minutes.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the distinct aldehyde spot and the emergence of a highly UV-active product spot confirms full conversion[2].

  • Magnetic Recovery: Cool the flask to room temperature. Add 5 mL of hot ethanol to dissolve the organic product. Apply an external neodymium magnet to the exterior wall of the flask.

    • Causality: The catalyst will immediately pin to the wall, allowing for the decantation of the product solution. This magnetic separation recovers >98% of the catalyst without filtration losses[2].

  • Purification: Concentrate the decanted supernatant under reduced pressure and recrystallize the crude residue from aqueous ethanol to yield the pure benzopyran.

Protocol B: Enantioselective Cascade using Bifunctional Thiourea

Objective: Asymmetric synthesis of polysubstituted chromans with high diastereo- and enantiocontrol.

  • Reaction Setup: Dissolve the chalcone enolate (0.5 mmol) and nitromethane (2.5 mmol) in 5 mL of anhydrous toluene.

    • Causality: The 5-fold excess of nitromethane drives the initial Michael addition. Non-polar toluene is selected specifically to enhance the strength of the catalyst's hydrogen-bonding network, preventing solvent competition.

  • Catalyst Introduction: Add 10 mol% of the chiral bifunctional thiourea catalyst. Stir at room temperature for 24 hours.

  • Quenching & Extraction: Once TLC indicates consumption of the chalcone, quench the reaction with saturated aqueous NH4Cl (5 mL) and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Stereochemical Validation: Purify the crude product via flash column chromatography.

    • Self-Validation (ee%): Determine the enantiomeric excess using Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Baseline resolution of the enantiomeric peaks is mandatory to validate the >95% ee claim[5].

    • Self-Validation (dr): Determine the diastereomeric ratio via 1H NMR integration of the distinct pyran ring protons.

References[2] Title: Nano Fe3O4@SiO2@Cl: A Novel Magnetic Nanocatalyst for Efficient Benzopyran Synthesis

Source: Chemical Methodologies (chemmethod.com) URL:[3] Title: Facile One-Pot Synthesis of Amidoalkyl Naphthols and Benzopyrans Using Magnetic Nanoparticle-Supported Acidic Ionic Liquid as a Highly Efficient and Reusable Catalyst Source: MDPI (mdpi.com) URL:[1] Title: Highly Efficient One-Pot Three-Component Synthesis of Naphthopyran Derivatives in Water Catalyzed by Phosphates Source: ACS Sustainable Chemistry & Engineering (acs.org) URL:[4] Title: Nano-SiO2/DBN: an efficacious and reusable catalyst for one-pot synthesis of tetrahydrobenzo[b]pyran derivatives Source: PMC (nih.gov) URL:[7] Title: Gold(I)-Mediated Asymmetric Carboalkoxylation Source: Synfacts (thieme-connect.com) URL:[5] Title: Organocatalyzed Michael–Michael Cascade Reaction: Asymmetric Synthesis of Polysubstituted Chromans Source: The Journal of Organic Chemistry (acs.org) URL:[6] Title: Organocatalytic Asymmetric Friedel−Crafts Alkylation/Cyclization Cascade Reaction of 1-Naphthols and α,β-Unsaturated Aldehydes Source: The Journal of Organic Chemistry (acs.org) URL:

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is a valuable intermediate in synthetic chemistry, its safe handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is a solid at room temperature.[1] While not classified as a hazardous substance, it is prudent to treat it with the care afforded to all laboratory chemicals.[1] Potential hazards, inferred from related compounds, include:

  • Eye Irritation: Direct contact with the eyes may cause irritation.[2][3]

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

  • Harmful if Swallowed: Ingestion may be harmful.

These potential hazards underscore the importance of a comprehensive Personal Protective Equipment (PPE) strategy as the primary line of defense.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashes.[4]Protects against accidental splashes and airborne particles that could cause eye irritation or injury.[2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber for splash protection). A lab coat or chemical-resistant apron.[5][6]Prevents direct skin contact, which can lead to irritation. Butyl rubber gloves offer good resistance to esters.[7] Nitrile gloves provide adequate short-term splash protection.[8]
Respiratory Protection Generally not required in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[1]Minimizes the risk of inhaling dust particles that could irritate the respiratory tract.[2]

Glove Selection Logic:

The choice of glove material is critical for effective protection. For esters like methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, Butyl rubber gloves are an excellent choice due to their high resistance.[7] Nitrile gloves can be used for incidental contact or splash protection but should be changed immediately upon contamination.[8] Always inspect gloves for any signs of degradation before use.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate, from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Ensure Fume Hood is Operational prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh and Transfer in Fume Hood prep_3->handle_1 handle_2 Avoid Dust Generation handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Segregate Waste clean_1->clean_2 clean_3 Dispose of as Non-Halogenated Organic Waste clean_2->clean_3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.